PAR-2-IN-2
Description
The exact mass of the compound 2-[(4-benzoyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is 479.15690938 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenyl-[4-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O2/c26-25(27,28)21-15-19(17-7-3-1-4-8-17)29-22-16-20(30-33(21)22)24(35)32-13-11-31(12-14-32)23(34)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPGHKKHKOINAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Action of PAR-2-IN-2: A Technical Guide to its Inhibitory Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PAR-2-IN-2, a known inhibitor of Protease-Activated Receptor 2 (PAR-2). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the available data on this compound and situates its function within the broader context of PAR-2 signaling and antagonism. While detailed primary literature on this compound, also identified as compound P-596, is not extensively published, this guide amalgamates information from chemical databases with the established principles of PAR-2 pharmacology to elucidate its core mechanism.
Introduction to Protease-Activated Receptor 2 (PAR-2)
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain perception, and tissue repair. Unlike conventional GPCRs that are activated by ligand binding, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor to initiate downstream signaling cascades.
The Mechanism of Action of this compound
This compound (CAS: 313986-65-1) is a small molecule inhibitor of Protease-Activated Receptor 2. Its mechanism of action is understood through its differential inhibitory effects on PAR-2 activation by the synthetic agonist peptide SLIGKV versus the protease trypsin.
Available data indicates that this compound is effective at inhibiting PAR-2 activation induced by the agonist peptide SLIGKV, which mimics the tethered ligand. However, it is significantly less effective at blocking activation by trypsin. This suggests that this compound likely acts as a competitive antagonist at the binding site of the tethered ligand on the receptor. By occupying this site, it prevents the intramolecular binding of the newly exposed N-terminus after proteolytic cleavage or the binding of activating peptides like SLIGKV. It does not appear to directly inhibit the enzymatic activity of proteases like trypsin.
Quantitative Data for this compound and Other Antagonists
The inhibitory potency of this compound has been quantified, providing a basis for its characterization. Below is a summary of this data, presented alongside other known PAR-2 antagonists for comparative purposes.
| Compound | Target | Assay | IC50 |
| This compound (P-596) | PAR-2 | SLIGKV-induced signaling | 10.79 μM |
| This compound (P-596) | Trypsin | Trypsin-induced signaling | > 200 μM |
| FSLLRY-NH2 | PAR-2 | PAR-2 activation | - |
| C391 | PAR-2 | 2-at-LIGRL-NH2-induced Ca2+ signaling | 1.30 μM |
| GB88 | PAR-2 | PAR-2 activated Ca2+ release | 2 μM |
Signaling Pathways Modulated by PAR-2 Inhibition
Activation of PAR-2 leads to the engagement of multiple intracellular signaling pathways, primarily through the coupling of G proteins. The inhibition of PAR-2 by antagonists like this compound is expected to attenuate these downstream signals.
Caption: PAR-2 Signaling and Point of Inhibition by this compound.
Experimental Protocols for Characterizing PAR-2 Inhibitors
While the specific protocols used to characterize this compound are not publicly detailed, the following represents standard methodologies employed in the field for assessing PAR-2 antagonist activity.
Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of PAR-2, which couples to Gq proteins to induce intracellular calcium release.
Objective: To determine the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization in PAR-2 expressing cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably overexpressing human PAR-2 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Pre-incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A PAR-2 agonist (e.g., SLIGKV or trypsin) is injected into the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified. The IC50 value for the antagonist is calculated by plotting the percent inhibition against the antagonist concentration.
Caption: General Workflow for a Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay measures the activation of the MAPK/ERK pathway, another key downstream signaling event of PAR-2 activation.
Objective: To assess the inhibitory effect of an antagonist on agonist-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Plating: PAR-2 expressing cells are cultured and seeded in 96-well plates as described above.
-
Serum Starvation: Cells are serum-starved for a period to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Cells are pre-treated with various concentrations of the antagonist.
-
Agonist Stimulation: A PAR-2 agonist is added for a short duration (e.g., 5-10 minutes) to stimulate ERK phosphorylation.
-
Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK) and a normalization antibody (e.g., total ERK or a nuclear stain). This is followed by incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Quantification: The plate is scanned on an imaging system, and the fluorescence intensities for pERK and the normalization control are quantified.
-
Data Analysis: The ratio of pERK to the normalization control is calculated, and the IC50 of the antagonist is determined.
Logical Relationship of this compound's Mechanism
The available data for this compound points to a specific mode of antagonism that distinguishes between different methods of receptor activation.
Caption: Logical Flow of this compound's Selective Antagonism.
Conclusion
This compound is a valuable tool for researchers studying the physiological and pathological roles of PAR-2. Its mechanism as a competitive antagonist of the tethered ligand binding site allows for the specific interrogation of PAR-2 signaling pathways initiated by agonist peptides or the tethered ligand itself. The provided data and representative experimental protocols offer a framework for the further investigation and application of this compound in preclinical research and drug development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
Navigating the Labyrinth of PAR-2 Inhibition: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR-2) has emerged as a compelling therapeutic target for a spectrum of inflammatory, fibrotic, and nociceptive disorders. A member of the G protein-coupled receptor (GPCR) superfamily, PAR-2 is uniquely activated by serine proteases, which unmask a tethered ligand that initiates downstream signaling. This distinct activation mechanism presents both opportunities and challenges for inhibitor design. This in-depth technical guide provides a comprehensive overview of the discovery and development of PAR-2 inhibitors, with a focus on the commercially available, yet sparsely documented, inhibitor PAR-2-IN-2. We delve into the core methodologies for inhibitor characterization, present key quantitative data for a range of inhibitors, and provide detailed experimental protocols and visual workflows to aid researchers in this dynamic field.
Introduction: The Rationale for Targeting PAR-2
Protease-Activated Receptor 2 (PAR-2) is a key player in the body's response to tissue injury and inflammation. It is expressed on a variety of cell types, including epithelial cells, endothelial cells, immune cells, and neurons. Activation of PAR-2 by proteases such as trypsin and mast cell tryptase triggers a cascade of intracellular signaling events that contribute to the pathophysiology of numerous diseases, including atopic dermatitis, inflammatory bowel disease, and chronic pain. The development of potent and selective PAR-2 inhibitors is therefore a promising therapeutic strategy.
One such inhibitor that has become commercially available is this compound, also referred to as compound P-596. While public domain information regarding its discovery and development is limited, its availability provides a tool for researchers to probe PAR-2 function. This guide will use this compound as a reference point while drawing on the broader landscape of PAR-2 inhibitor development to provide a comprehensive technical resource.
The PAR-2 Signaling Cascade: A Multi-faceted Network
The activation of PAR-2 initiates a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins and the recruitment of β-arrestins. Understanding these pathways is crucial for designing and interpreting experiments aimed at inhibitor characterization.
Caption: Simplified PAR-2 signaling pathways.
Discovery and Characterization of PAR-2 Inhibitors
The journey of discovering and developing a PAR-2 inhibitor involves a series of rigorous in vitro and in vivo evaluations to determine its potency, selectivity, and mechanism of action.
Key Classes of PAR-2 Inhibitors
A diverse range of chemical scaffolds has been explored in the quest for effective PAR-2 antagonists. These can be broadly categorized as:
-
Peptide and Peptidomimetic Inhibitors: Early inhibitors were often derived from the PAR-2 tethered ligand sequence. While useful as research tools, they often suffer from poor pharmacokinetic properties.
-
Small Molecule Inhibitors: These represent the most promising class for therapeutic development due to their potential for oral bioavailability and improved drug-like properties. This compound falls into this category, as do other well-studied inhibitors like C391 and I-287.
-
Antibodies and Biologics: Monoclonal antibodies targeting the extracellular domain of PAR-2 offer high specificity and have entered clinical development.
Quantitative Assessment of Inhibitor Potency
The potency of a PAR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through various functional assays that measure the downstream consequences of PAR-2 activation.
| Inhibitor | Assay Type | Agonist | Cell Line | IC50 / Ki | Reference |
| This compound | Calcium Mobilization | SLIGKV-NH2 | Not Specified | 10.79 µM | Vendor Data |
| This compound | Not Specified | Trypsin | Not Specified | >200 µM | Vendor Data |
| C391 | Calcium Mobilization | 2-at-LIGRL-NH2 | 16HBE14o- | 1.3 µM | [1] |
| I-287 | Gq Activation | SLIGKV-NH2 | HEK293 | 45-390 nM | [2] |
| K-14585 | Radioligand Binding | [3H]-2-furoyl-LIGRL-NH2 | Human PAR-2 | Ki = 0.627 µM | [3] |
| GB88 | Calcium Mobilization | Not Specified | Not Specified | 2 µM | [4] |
| AZ3451 | Calcium Mobilization | SLIGKV | Not Specified | 23 nM | [2] |
| AZ8838 | Radioligand Binding | [3H]-AZ8838 | Wild-type PAR2 | 4.2 µM |
Core Experimental Protocols for Inhibitor Characterization
A multi-pronged approach employing a battery of in vitro assays is essential to comprehensively characterize a novel PAR-2 inhibitor. Below are detailed methodologies for three key assays.
Calcium Mobilization Assay
This assay is a primary screening method to identify compounds that block the Gαq-mediated release of intracellular calcium upon PAR-2 activation.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Plate cells stably or transiently expressing PAR-2 (e.g., HEK293, HT-29) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the PAR-2 inhibitor at a range of concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Initiate reading to establish a baseline fluorescence, then inject the PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of an inhibitor to block the interaction of β-arrestin with the activated PAR-2, a key event in receptor desensitization and G protein-independent signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line Generation: Utilize a cell line (e.g., U2OS, CHO) stably or transiently co-expressing PAR-2 and a β-arrestin recruitment reporter system (e.g., DiscoveRx PathHunter®, Promega Tango™). These systems often rely on enzyme fragment complementation or BRET.
-
Cell Plating: Seed the cells in a white, opaque 96-well plate and culture overnight.
-
Compound and Agonist Addition: Add the PAR-2 inhibitor at various concentrations and incubate. Subsequently, add the PAR-2 agonist. The incubation times will be dependent on the specific reporter system used.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the resulting luminescence or fluorescence signal.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Plot the signal against the inhibitor concentration to determine the IC50.
ERK1/2 Phosphorylation Assay
Activation of PAR-2 can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through both G protein-dependent and β-arrestin-dependent pathways. This assay quantifies the level of phosphorylated ERK1/2 as a measure of receptor activation.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Starvation: Plate cells expressing PAR-2 in a suitable format (e.g., 96-well plate). Prior to the assay, serum-starve the cells for several hours to overnight to reduce basal levels of ERK phosphorylation.
-
Inhibitor and Agonist Treatment: Pre-incubate the cells with the PAR-2 inhibitor at various concentrations. Then, stimulate the cells with a PAR-2 agonist for a short period, typically 5-15 minutes.
-
Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 can be quantified using various methods, including:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Employ a proximity-based assay using fluorescently labeled antibodies.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Future Directions and Conclusion
The field of PAR-2 inhibitor discovery is rapidly advancing, driven by a deeper understanding of the receptor's role in disease and the development of novel screening technologies. The emergence of inhibitors like this compound, alongside more extensively characterized molecules, provides the research community with valuable tools to further dissect the complexities of PAR-2 signaling. Future efforts will likely focus on developing inhibitors with improved selectivity, oral bioavailability, and tailored signaling bias to maximize therapeutic efficacy while minimizing off-target effects. The detailed methodologies and comparative data presented in this guide are intended to empower researchers to navigate this exciting and challenging area of drug discovery.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Way to Selective PARP‐2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives | Semantic Scholar [semanticscholar.org]
The Role of Protease-Activated Receptor 2 (PAR-2) in Inflammatory Response Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protease-Activated Receptor 2 (PAR-2)
Protease-Activated Receptor 2 (PAR-2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that functions as a sensor for extracellular proteases.[1][2] Unlike typical GPCRs that are activated by ligand binding, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus.[3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] PAR-2 is expressed in a wide variety of cells involved in the inflammatory response, including immune cells (mast cells, neutrophils, macrophages), epithelial cells, and neurons.[4] Its activation is implicated in a broad spectrum of physiological and pathological processes, most notably inflammation, pain, and tissue repair. Consequently, PAR-2 has emerged as a significant therapeutic target for a range of inflammatory diseases. This guide provides an in-depth overview of PAR-2's role in inflammation, with a focus on its signaling pathways, the effects of its modulation, and detailed experimental protocols for its study.
PAR-2 Activation and Signaling Pathways
The activation of PAR-2 is an irreversible process initiated by serine proteases such as trypsin, mast cell tryptase, and coagulation factors. This unique activation mechanism leads to the propagation of downstream signals through two principal pathways: G protein-dependent and β-arrestin-dependent signaling.
G Protein-Dependent Signaling
Upon activation, PAR-2 couples to several G protein subtypes, including Gαq/11, Gα12/13, and Gαi, to initiate a variety of cellular responses.
-
Gαq/11 Pathway: This is the canonical signaling pathway for PAR-2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho-guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA. This pathway is primarily involved in regulating cytoskeletal changes, cell migration, and differentiation.
-
Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
Investigating PAR-2 Signaling: A Technical Guide to the Use of PAR-2-IN-2 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase, reveals a tethered ligand that initiates downstream signaling cascades. This makes PAR-2 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of investigating PAR-2 signaling with a focus on the use of small molecule inhibitors, with a particular focus on the emergent inhibitor PAR-2-IN-2 and its more extensively characterized counterparts.
While the specific inhibitor this compound (also known as compound P-596) has been identified, publicly available data on its comprehensive pharmacological profile and detailed experimental applications remain limited. Therefore, this guide will leverage the extensive research conducted on other well-characterized PAR-2 antagonists, such as C391, AZ3451, GB88, and I-287, to provide a thorough understanding of the experimental approaches used to study PAR-2 signaling. These inhibitors serve as excellent surrogates for illustrating the principles and methodologies applicable to the investigation of any novel PAR-2 inhibitor.
PAR-2 Signaling Pathways
Activation of PAR-2 triggers a complex network of intracellular signaling pathways, primarily through the coupling to various G proteins, including Gαq/11, Gαi/o, and Gα12/13. These signaling cascades ultimately lead to diverse cellular responses.
Caption: Canonical PAR-2 signaling pathways.
Quantitative Data of Select PAR-2 Inhibitors
The following table summarizes key pharmacological data for this compound and other well-characterized PAR-2 inhibitors. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target | Assay | Species | IC50 / Ki | Reference |
| This compound | PAR-2 | Inhibition of SLIGKV-induced signaling | Not Specified | IC50: 10.79 μM | [1][2] |
| PAR-2 | Inhibition of trypsin-induced signaling | Not Specified | IC50: >200 μM | [1][2] | |
| C391 | PAR-2 | Inhibition of peptidomimetic-induced Ca²⁺ signaling | Human | IC50: 1.30 μM | [3] |
| PAR-2 | Inhibition of peptidomimetic-induced pERK signaling | Human | IC50: ~14 µM | ||
| AZ3451 | PAR-2 | Inhibition of PAR-2 activation | Human | IC50: 23 nM | |
| PAR-2 | Inhibition of trypsin-induced Ca²⁺ signaling | Human | IC50: 6.6 μM | ||
| PAR-2 | Inhibition of SLIGRL-induced Ca²⁺ signaling | Human | IC50: 5.4 nM | ||
| GB88 | PAR-2 | Inhibition of PAR-2 activated Ca²⁺ release | Human | IC50: 2 μM | |
| PAR-2 | Competition with Eu-tagged 2f-LIGRLO-NH₂ | Human | Ki: 7.7 μM | ||
| I-287 | PAR-2 (Gαq) | Inhibition of hTrypsin-induced activation | Human | IC50: 45 nM | |
| PAR-2 (Gα13) | Inhibition of hTrypsin-induced activation | Human | IC50: 390 nM |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of PAR-2 signaling. Below are protocols for key in vitro and in vivo assays.
In Vitro Assay: Calcium Mobilization
This assay is a primary method for assessing the potency of PAR-2 inhibitors in blocking Gq-mediated signaling.
Objective: To measure the ability of a test compound to inhibit PAR-2 agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing PAR-2 (e.g., 16HBE14o-, HT-29, or HEK293 cells stably expressing PAR-2)
-
96-well black, clear-bottom tissue culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH₂, or 2-furoyl-LIGRLO-NH₂)
-
Test inhibitor (e.g., this compound, C391)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. A typical final concentration is 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with HBSS with HEPES to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Assay:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Add the test inhibitor at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 2-15 minutes).
-
Program the instrument to measure baseline fluorescence for a short period before automatically injecting the PAR-2 agonist.
-
Continue to record the fluorescence intensity for several minutes after agonist addition.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Generate concentration-response curves for the inhibitor and calculate the IC50 value.
-
In Vitro Assay: MAPK/ERK Phosphorylation (Western Blot)
This assay determines the effect of a PAR-2 inhibitor on the activation of the MAPK/ERK signaling pathway.
Objective: To assess the ability of a test compound to inhibit PAR-2 agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing PAR-2
-
6-well or 12-well tissue culture plates
-
Serum-free culture medium
-
PAR-2 agonist
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a PAR-2 agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ERK to total ERK for each sample.
-
Determine the inhibitory effect of the test compound on PAR-2 agonist-induced ERK phosphorylation.
-
In Vivo Assay: Thermal Hyperalgesia
This assay evaluates the efficacy of a PAR-2 inhibitor in a PAR-2-dependent model of inflammatory pain.
Objective: To assess the ability of a test compound to reduce thermal hyperalgesia induced by a mast cell degranulating agent that activates PAR-2.
Materials:
-
Male mice (e.g., C57BL/6)
-
Compound 48/80 (mast cell degranulator)
-
Test inhibitor (e.g., C391)
-
Vehicle control
-
Plantar test apparatus (radiant heat source)
Procedure:
-
Acclimatization: Acclimate the mice to the experimental setup, including the plantar test apparatus, for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency of each mouse in response to the radiant heat source.
-
Drug Administration:
-
Administer the test inhibitor via the appropriate route (e.g., intraplantar injection) at various doses.
-
Administer the vehicle to the control group.
-
-
Induction of Hyperalgesia: Co-inject compound 48/80 with the test inhibitor or vehicle into the plantar surface of the hind paw.
-
Assessment of Thermal Nociception:
-
At various time points after the injection (e.g., 15, 30, 60, 120 minutes), place the mouse on the plantar test apparatus.
-
Apply the radiant heat source to the injected paw and record the latency for the mouse to withdraw its paw. A cut-off time is typically used to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each mouse.
-
Compare the paw withdrawal latencies between the inhibitor-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant increase in paw withdrawal latency in the treated groups indicates an analgesic effect.
-
Experimental Workflow and Logic
The investigation of a novel PAR-2 inhibitor typically follows a logical progression from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for characterizing a PAR-2 inhibitor.
Conclusion
The investigation of PAR-2 signaling is a dynamic field with significant therapeutic potential. While novel inhibitors like this compound are emerging, a thorough understanding of their mechanism and effects requires a systematic approach using well-established experimental protocols. This guide, by leveraging the extensive knowledge gained from studying well-characterized inhibitors, provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at elucidating the role of PAR-2 in health and disease and to evaluate the therapeutic potential of novel PAR-2 antagonists. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for scientists and drug development professionals in this exciting area of research.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
PAR-2-IN-2: A Technical Guide for its Application in Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant target in cancer biology. Its activation by proteases in the tumor microenvironment initiates a cascade of signaling events that contribute to tumor progression, including proliferation, migration, invasion, and inflammation. The study of PAR2's role in oncology has been greatly advanced by the development of specific molecular tools. This technical guide focuses on PAR-2-IN-2, a small molecule inhibitor of PAR2, and its application as a research tool to dissect the complexities of PAR2 signaling in cancer.
This compound: A Profile
This compound (also known as compound P-596) is a valuable chemical probe for investigating the biological functions of PAR2. It acts as an inhibitor of PAR2, allowing for the targeted modulation of its activity in experimental settings.
Quantitative Data for PAR2 Modulators
The following tables summarize key quantitative data for this compound and other commonly used PAR2 antagonists, providing a comparative overview of their potencies.
| Compound | Target | Agonist | Assay Type | IC50 | Reference |
| This compound | PAR2 | SLIGKV | Not Specified | 10.79 µM | [1] |
| This compound | PAR2 | Trypsin | Not Specified | > 200 µM | [1] |
| I-191 | PAR2 | 2f-LIGRL-NH2 | Ca2+ Mobilization | pIC50: 7.2 ± 0.1 | [2] |
| I-191 | PAR2 | Bovine Trypsin | Ca2+ Mobilization | pIC50: 6.7 ± 0.1 | [2] |
| C391 | PAR2 | 2-at-LIGRL-NH2 | Ca2+ Signaling | 1.30 µM | [3] |
| AZ3451 | PAR2 | Not Specified | Not Specified | 23 nM |
PAR2 Signaling in Cancer Biology
Activation of PAR2 by proteases such as trypsin or tryptase cleaves the N-terminal domain, exposing a tethered ligand that binds to the receptor and triggers intracellular signaling. In the context of cancer, this signaling can promote tumorigenesis through multiple pathways.
Key Signaling Pathways
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing cell proliferation and migration.
-
β-Arrestin Pathway: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can initiate G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which is crucial for cell growth and survival.
-
Other G-protein pathways: PAR2 can also couple to G12/13 to activate RhoA, impacting the cytoskeleton and cell motility, and to Gi/o to modulate cAMP levels.
The diagram below illustrates the major signaling cascades initiated by PAR2 activation in cancer cells.
Experimental Protocols for Studying PAR2 with this compound
The following are representative protocols for key in vitro experiments to characterize the effects of this compound on PAR2 signaling and cancer cell functions. These protocols are based on established methodologies for other PAR2 antagonists and should be optimized for specific cell lines and experimental conditions.
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of this compound in blocking Gq-mediated signaling.
Materials:
-
Cancer cell line expressing PAR2 (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Physiological salt solution (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
PAR2 agonist (e.g., SLIGKV-NH2 or trypsin)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM (e.g., 2-5 µM in HBSS) in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (prepared in HBSS) to the wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Start the kinetic read to establish a baseline fluorescence. Inject the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (MAPK Pathway)
This assay evaluates the ability of this compound to inhibit PAR2-mediated activation of the MAPK signaling pathway.
Materials:
-
Cancer cell line expressing PAR2
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Serum-free cell culture medium
-
This compound stock solution
-
PAR2 agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Grow cells in multi-well plates to near confluence. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add the PAR2 agonist and incubate for a time determined to induce peak ERK1/2 phosphorylation (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against t-ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Calculate the percentage of inhibition of ERK1/2 phosphorylation by this compound.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on cancer cell proliferation, which can be driven by PAR2 signaling.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound. Include appropriate controls (untreated and vehicle).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.
Cell Invasion/Migration Assay (e.g., Transwell Assay)
This assay determines the impact of this compound on the invasive or migratory capacity of cancer cells.
Materials:
-
Transwell inserts (with 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the stained cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of cell migration/invasion for each concentration of this compound compared to the control.
Experimental and Logical Workflow for Utilizing this compound
The following diagrams outline a typical experimental workflow for characterizing a PAR2 inhibitor and the logical framework for using this compound to investigate the role of PAR2 in cancer biology.
Conclusion
This compound is a valuable tool for researchers investigating the role of Protease-Activated Receptor 2 in cancer biology. Its ability to inhibit PAR2 signaling allows for the elucidation of the receptor's contribution to various cancer-related processes. By employing the quantitative data and experimental protocols outlined in this guide, scientists can effectively utilize this compound to advance our understanding of PAR2 as a therapeutic target in oncology and to facilitate the development of novel anti-cancer therapies.
References
An In-Depth Technical Guide to PAR-2-IN-1: A Protease-Activated Receptor 2 (PAR-2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PAR-2-IN-1, a notable inhibitor of Protease-Activated Receptor 2 (PAR-2). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on inflammatory diseases and oncology where PAR-2 has been identified as a promising therapeutic target.
Chemical Structure and Properties
PAR-2-IN-1, also known by its MedChemExpress catalog number HY-138558, is a small molecule inhibitor belonging to the imidazopyridazine class of compounds.[1][2] Its development as a PAR-2 signaling pathway inhibitor highlights its potential for anti-inflammatory and anticancer applications.[1][2][3]
Chemical Structure
The definitive chemical structure and synthesis of PAR-2-IN-1 are detailed in the patent WO2015048245A1. Based on the information from this patent and supplier data, the structure and nomenclature are as follows:
-
IUPAC Name: 6-(4-chlorophenyl)-8-methyl-2-(methylamino)imidazo[1,2-b]pyridazin-3(2H)-one
-
Molecular Formula: C₁₂H₁₄ClN₃O₂
-
Molecular Weight: 267.71 g/mol
-
CAS Number: 1690176-75-0
Physicochemical Properties
Detailed physicochemical data for PAR-2-IN-1 is not extensively published in peer-reviewed literature. However, based on its chemical class and available information from suppliers, some general properties can be inferred. The imidazopyridazine scaffold suggests it is a heterocyclic compound. For experimental use, it is crucial to determine solubility in various solvents empirically. MedChemExpress suggests that a stock solution can be prepared in DMSO.
Table 1: Chemical and Physicochemical Properties of PAR-2-IN-1
| Property | Value | Reference |
| IUPAC Name | 6-(4-chlorophenyl)-8-methyl-2-(methylamino)imidazo[1,2-b]pyridazin-3(2H)-one | |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ | |
| Molecular Weight | 267.71 g/mol | |
| CAS Number | 1690176-75-0 | |
| Appearance | Solid powder (visual inspection) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for short term, -80°C for long term |
Biological Activity and Mechanism of Action
PAR-2-IN-1 is a selective inhibitor of the PAR-2 signaling pathway. PAR-2 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades.
The primary mechanism of action of PAR-2-IN-1 is the inhibition of this signaling pathway. While the exact binding mode (e.g., competitive, non-competitive, or allosteric) is not explicitly detailed in the currently available public information, as a PAR-2 antagonist, it likely interferes with the activation of the receptor by its tethered ligand.
In Vitro Potency
The inhibitory potency of PAR-2-IN-1 has been quantified, demonstrating its effectiveness in blocking PAR-2 mediated signaling.
Table 2: Biological Activity of PAR-2-IN-1
| Assay Type | Parameter | Value | Target Organism/Cell Line | Reference |
| PAR-2 Inhibition Assay | IC₅₀ | 10.79 μM | (against SLIGKV-induced signaling) |
Note: The specific cell line and assay conditions for the IC₅₀ value are not detailed in the readily available public information and would require access to the primary research data, likely found within the cited patent or related publications.
Signaling Pathways and Experimental Workflows
The inhibition of PAR-2 by PAR-2-IN-1 can be assessed through various in vitro and in vivo assays that measure the downstream consequences of PAR-2 activation.
PAR-2 Signaling Pathway
Activation of PAR-2 leads to the coupling of several G-protein subtypes, including Gαq, Gαi, and Gα12/13, as well as β-arrestin-mediated pathways. This diverse coupling results in the activation of multiple downstream effectors. A key pathway initiated by Gαq coupling is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.
References
An In-depth Technical Guide to Protease-Activated Receptor 2 (PAR-2) Inhibitor Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and potential off-target effects of inhibitors targeting Protease-Activated Receptor 2 (PAR-2). PAR-2, a G protein-coupled receptor (GPCR), is a key player in inflammation, pain, and various other physiological and pathological processes, making it an attractive target for therapeutic intervention. Understanding the precise interactions of small molecule inhibitors with PAR-2, as well as their engagement with other cellular targets, is critical for the development of safe and effective therapeutics.
Introduction to PAR-2 and Its Signaling
Protease-activated receptors are unique in their mechanism of activation, which involves proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. PAR-2 activation is coupled to multiple G protein pathways, including Gαq/11, Gα12/13, and Gαi/o, leading to diverse cellular responses.
PAR-2 Signaling Pathways
The activation of PAR-2 triggers a complex network of intracellular signaling events. The primary pathways are depicted in the diagram below.
Target Specificity of PAR-2 Inhibitors
A critical aspect of developing a PAR-2 inhibitor is ensuring its specificity for the intended target. High specificity minimizes the potential for off-target effects and associated toxicities. Several small molecule inhibitors of PAR-2 have been developed and characterized for their potency and selectivity. While a compound named "PAR-2-IN-2" is not prominently described in publicly available scientific literature, this guide will utilize data from well-characterized PAR-2 inhibitors to illustrate the principles of target specificity.
Quantitative Analysis of On-Target Activity
The potency of PAR-2 inhibitors is typically determined using in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) are common metrics used to quantify the on-target activity. The following tables summarize the reported on-target activities of several known PAR-2 inhibitors.
Table 1: On-Target Activity of PAR-2 Inhibitors (Calcium Flux Assay)
| Compound | Assay Type | Cell Line | Agonist | IC50 / pIC50 | Reference |
| I-287 | Gαq Activation (BRET) | HEK293 | SLIGKV-NH₂ | IC50 = 45-390 nM | [1][2] |
| C391 | Calcium Signaling | 16HBE14o- | 2-at-LIGRL-NH₂ | IC50 = 1.30 µM | [3] |
| GB88 | Calcium Mobilization | HT29 | 2f-LIGRLO-NH₂ | IC50 = 1-10 µM | [4] |
| AZ8838 | Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.70 ± 0.02 | [5] |
| AZ3451 | Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 8.6 ± 0.1 |
Table 2: On-Target Activity of PAR-2 Inhibitors (Other Signaling Pathways)
| Compound | Assay Type | Cell Line | Agonist | IC50 / pIC50 | Reference |
| I-287 | Gα12/13 Activation (BRET) | HEK293 | SLIGKV-NH₂ | IC50 = 45-390 nM | |
| C391 | pERK1/2 Inhibition | HT-29 | - | IC50 = 14 µM | |
| GB88 | PKC Phosphorylation | HT29 | 2f-LIGRLO-NH₂ | Antagonist | |
| AZ8838 | IP1 Formation | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.84 ± 0.02 | |
| AZ3451 | IP1 Formation | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC50 = 7.65 ± 0.02 | |
| AZ8838 | ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 5.7 ± 0.1 | |
| AZ3451 | ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 6.44 ± 0.03 | |
| AZ8838 | β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 6.1 ± 0.1 | |
| AZ3451 | β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH₂ | pIC50 = 7.06 ± 0.04 |
Off-Target Effects of PAR-2 Inhibitors
Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse effects or unexpected therapeutic outcomes. Identifying and characterizing these off-target interactions is a crucial step in drug development.
Strategies for Off-Target Profiling
A variety of experimental approaches are employed to identify the off-target profile of a small molecule inhibitor.
Off-Target Data for PAR-2 Inhibitors
Comprehensive off-target profiling data for many PAR-2 inhibitors is not always publicly available. However, some studies provide insights into their selectivity. For instance, the PAR-2 inhibitor E6795 has been shown to have minimal off-target interactions across extensive kinase and pharmacological panels. Similarly, I-287 is described as a selective PAR-2 inhibitor.
One interesting characteristic observed with some PAR-2 modulators is biased agonism . For example, GB88 acts as an antagonist of PAR-2-mediated Gq/11 signaling (e.g., calcium release) but functions as an agonist for other pathways, such as those involving ERK and RhoA activation. This highlights the complexity of PAR-2 pharmacology and the importance of profiling inhibitors across multiple signaling readouts.
Table 3: Summary of Off-Target Characteristics of Selected PAR-2 Inhibitors
| Compound | Off-Target Profile Summary | Key Findings | Reference |
| E6795 | High selectivity demonstrated in kinase and pharmacological panels. | Minimal off-target interactions observed. | |
| I-287 | Selective inhibitor of PAR-2. | Acts as a negative allosteric modulator of Gαq and Gα12/13 signaling, with no effect on Gi/o signaling or β-arrestin recruitment. | |
| GB88 | Biased antagonist/agonist. | Antagonizes Gq/11-mediated calcium signaling but acts as an agonist for ERK, RhoA, and cAMP pathways. | |
| C391 | Peptidomimetic antagonist. | Shows partial agonistic activity at higher concentrations. |
Detailed Experimental Protocols
To ensure reproducibility and accuracy in assessing the target specificity and off-target effects of PAR-2 inhibitors, detailed and standardized experimental protocols are essential.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit PAR-2-mediated increases in intracellular calcium concentration, a hallmark of Gq/11 activation.
Objective: To determine the potency of a test compound in inhibiting PAR-2 agonist-induced calcium mobilization.
Materials:
-
Cells expressing PAR-2 (e.g., HEK293-hPAR2, 16HBE14o-).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
PAR-2 agonist (e.g., SLIGKV-NH₂, Trypsin).
-
Test compound (e.g., this compound).
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR®, FlexStation®).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed cells into microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and, after establishing a baseline, inject the PAR-2 agonist. Continue to record the fluorescence signal for a set duration.
-
Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to calculate the percent inhibition for each concentration of the test compound. An IC50 curve is then generated to determine the potency of the inhibitor.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR-2, a key event in receptor desensitization and G protein-independent signaling.
Objective: To quantify the ability of a test compound to inhibit PAR-2 agonist-induced β-arrestin recruitment.
Materials:
-
Cells co-expressing PAR-2 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® or Promega NanoBRET™ technology).
-
Assay-specific substrate and detection reagents.
-
PAR-2 agonist.
-
Test compound.
-
Luminometer or a plate reader capable of detecting the specific signal (e.g., chemiluminescence, BRET).
Procedure:
-
Cell Plating: Plate the engineered cells in the appropriate microplates.
-
Compound Incubation: Add the test compound at various concentrations and incubate as required.
-
Agonist Stimulation: Add the PAR-2 agonist to induce receptor activation and β-arrestin recruitment.
-
Signal Detection: After a defined incubation period, add the detection reagents and measure the signal according to the assay manufacturer's protocol.
-
Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Calculate the percent inhibition for each compound concentration and generate an IC50 curve.
Proteomic Profiling for Off-Target Identification
This approach aims to identify the cellular proteins that directly bind to the test compound.
Objective: To identify the direct binding partners of a PAR-2 inhibitor in a complex proteome.
Materials:
-
Test compound immobilized on a solid support (e.g., beads) or a clickable version of the compound.
-
Cell lysate from a relevant cell line or tissue.
-
Wash buffers.
-
Elution buffer.
-
Enzymes for protein digestion (e.g., trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Protein identification and quantification software.
Procedure:
-
Affinity Purification: Incubate the immobilized or clickable test compound with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the support.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the presence of the test compound compared to a control. These enriched proteins are potential off-targets.
Conclusion
The development of highly specific PAR-2 inhibitors holds significant promise for the treatment of a range of diseases. A thorough understanding of a compound's on-target potency, selectivity, and potential off-target interactions is paramount for its successful progression as a therapeutic candidate. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of PAR-2 inhibitors. As research in this field continues, the application of these and other advanced techniques will be instrumental in the discovery and development of the next generation of safe and effective PAR-2-targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PAR-2 Function Through its Selective Inhibitor: PAR-2-IN-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus, exposes a tethered ligand that initiates downstream signaling. The study of PAR-2 has been greatly advanced by the development of specific molecular tools, such as the small molecule inhibitor PAR-2-IN-2 (also known as compound P-596). This technical guide provides a comprehensive overview of PAR-2 function, its signaling pathways, and the utility of this compound as a research tool. We present available quantitative data for this compound, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further investigation into the therapeutic potential of targeting PAR-2.
Introduction to Protease-Activated Receptor 2 (PAR-2)
Protease-Activated Receptor 2 (PAR-2) is a member of the protease-activated receptor family, a unique class of GPCRs. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by the proteolytic cleavage of their N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor's second extracellular loop to initiate intracellular signaling cascades.[1]
PAR-2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, neurons, and immune cells.[1] Its activation is implicated in a range of biological responses, from inflammation and pain transmission to tissue remodeling and cancer progression.[2][3] Given its role in numerous disease states, PAR-2 has emerged as a promising therapeutic target.
PAR-2 Signaling Pathways
Upon activation, PAR-2 can couple to multiple heterotrimeric G proteins, leading to the activation of distinct downstream signaling pathways. This signaling is not monolithic and can be influenced by the activating protease and the cellular context. The primary signaling cascades initiated by PAR-2 are:
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
-
Gαi/o Pathway: Activation of the Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased cAMP levels.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.
-
β-Arrestin Pathway: In addition to G protein-dependent signaling, PAR-2 can also signal through a G protein-independent pathway involving the recruitment of β-arrestins. β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to the regulation of gene expression and other cellular processes.
References
Preliminary In Vitro Profile of PAR-2-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular domain to reveal a tethered ligand, makes it an attractive target for therapeutic intervention. This document provides a technical guide to the preliminary in vitro characteristics of PAR-2-IN-2, a known inhibitor of PAR-2 signaling. Due to the limited availability of public data, this guide summarizes the currently known quantitative information and outlines general experimental protocols relevant to the study of PAR-2 inhibitors.
Core Data Presentation
The primary quantitative data available for this compound pertains to its inhibitory potency against a synthetic PAR-2 agonist.
| Compound | Parameter | Value | Assay Condition |
| This compound | IC50 | 10.79 μM | Inhibition of PAR-2 activating peptide, SLIGKV |
| IC50 | >200 μM | Inhibition of trypsin |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
Mechanism of Action and Signaling Pathways
PAR-2 is activated by various serine proteases, such as trypsin and mast cell tryptase, which cleave the N-terminal domain of the receptor. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates intracellular signaling cascades primarily through the Gαq/11 G-protein subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations.[1] Additionally, PAR-2 activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
This compound is characterized as an inhibitor of PAR-2, suggesting it interferes with these signaling events. Its significantly lower potency against the protease trypsin compared to the PAR-2 activating peptide SLIGKV indicates that it likely acts as a direct antagonist at the receptor level rather than by inhibiting the activating protease.
Key Experimental Protocols
While specific in vitro studies detailing the use of this compound are not publicly available, the following are standard methodologies employed to characterize PAR-2 inhibitors.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the functional inhibition of PAR-2, as the receptor's activation is known to cause a rapid increase in intracellular calcium.
Objective: To determine the inhibitory effect of this compound on PAR-2 agonist-induced intracellular calcium mobilization.
General Protocol:
-
Cell Culture: Culture a suitable cell line endogenously expressing PAR-2 (e.g., various epithelial or endothelial cells) or a cell line recombinantly expressing human PAR-2 in a 96-well black, clear-bottom plate until a confluent monolayer is formed.
-
Fluorescent Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Incubation: After washing to remove excess dye, incubate the cells with varying concentrations of this compound or vehicle control for a predetermined period.
-
Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader. Add a known concentration of a PAR-2 agonist (e.g., SLIGKV or trypsin) to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is calculated by comparing the peak fluorescence in compound-treated wells to that in vehicle-treated wells. An IC50 value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay evaluates the impact of the inhibitor on a key downstream signaling event following PAR-2 activation.
Objective: To measure the inhibition of PAR-2 agonist-induced ERK1/2 phosphorylation by this compound.
General Protocol:
-
Cell Culture and Starvation: Seed cells expressing PAR-2 in a multi-well plate. Once they reach a suitable confluency, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound or a vehicle control for a defined pre-incubation time.
-
Agonist Stimulation: Add a PAR-2 agonist (e.g., SLIGKV or trypsin) and incubate for a time optimal for inducing ERK1/2 phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Terminate the stimulation by washing the cells with cold phosphate-buffered saline (PBS) and then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.
-
In-Cell Western/On-Cell ELISA: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect the target proteins directly in the wells.
-
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of this compound is determined by comparing the normalized signal in treated versus untreated (agonist-only) cells. An IC50 value can be calculated from the concentration-response curve.
Visualizations
PAR-2 Signaling Pathway
Caption: Simplified PAR-2 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Inhibition Assay
Caption: A generalized workflow for assessing the inhibitory activity of this compound in a cell-based assay.
Conclusion and Future Directions
The currently available data on this compound is limited, primarily identifying it as a micromolar inhibitor of PAR-2 activation by the synthetic agonist SLIGKV. To build a comprehensive in vitro profile, further studies are necessary. These should include detailed characterization in functional assays such as calcium mobilization and ERK phosphorylation to confirm its mechanism of action and potency in a cellular context. Additionally, evaluating its selectivity against other PAR family members and a broader panel of proteases would be crucial in determining its specificity and potential as a research tool or therapeutic lead. The experimental protocols outlined in this guide provide a framework for conducting such in-depth in vitro studies.
References
Unveiling the Role of PAR-2 Inhibition in Cell Signaling: A Technical Guide
Disclaimer: The specific compound "PAR-2-IN-2" is not found in the current scientific literature. This guide provides a comprehensive overview of the principles of Protease-Activated Receptor 2 (PAR2) inhibition for basic research in cell signaling, using a well-characterized PAR2 antagonist as a representative example to illustrate the concepts, data, and experimental protocols.
Introduction to Protease-Activated Receptor 2 (PAR2)
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, pain perception, and tissue repair.[1][2] Unlike conventional receptors activated by ligand binding, PAR2 is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, thereby initiating downstream signaling cascades.
PAR2 activation triggers a diverse array of intracellular signaling pathways. Depending on the activating protease and the cellular context, PAR2 can couple to different G proteins, including Gαq/11, Gαi, and Gα12/13, as well as engaging G protein-independent pathways through β-arrestin recruitment. This signaling promiscuity underlines the complex and multifaceted role of PAR2 in cellular responses. Given its significant involvement in inflammatory diseases and pain, PAR2 has emerged as an attractive therapeutic target.
The Promise of PAR2 Inhibition in Research and Drug Development
The development of potent and selective PAR2 antagonists is crucial for dissecting the intricate roles of PAR2 in various disease models and for validating it as a therapeutic target. These inhibitors are invaluable tools for basic research, allowing scientists to probe the specific contributions of PAR2 signaling in complex biological systems. This guide focuses on the application of a representative PAR2 inhibitor in cell signaling research.
Core Principles of PAR2 Inhibition
A PAR2 inhibitor functions by blocking the activation of the receptor. This can be achieved through various mechanisms, such as competing with the tethered ligand for its binding site or by stabilizing the receptor in an inactive conformation. The ideal inhibitor exhibits high potency, selectivity for PAR2 over other PAR family members, and the ability to block signaling pathways initiated by various activating proteases.
Quantitative Analysis of PAR2 Inhibition
To characterize the efficacy of a PAR2 inhibitor, several quantitative assays are employed. The data is typically presented in a structured format to allow for clear comparison of the inhibitor's effects under different conditions.
| Parameter | Assay Type | Agonist Used | Inhibitor IC50 | Cell Line | Key Findings |
| Gq Signaling | Calcium Mobilization (Fluorescence Imaging) | Trypsin | 3 µM | 16HBE14o- | Inhibitor effectively blocks protease-activated PAR2-mediated calcium release. |
| Calcium Mobilization (Fluorescence Imaging) | 2-at-LIGRL-NH2 (synthetic agonist) | 3 µM | 16HBE14o- | Demonstrates blockade of signaling by synthetic agonists. | |
| MAPK/ERK Signaling | In-Cell Western (pERK) | 2-at-LIGRL-NH2 | Not specified | 16HBE14o- | The inhibitor blocks downstream MAPK/ERK signaling. |
| Western Blot (pERK/tERK) | 2-at-LIGRL-NH2 | Not specified | 16HBE14o- | Confirms inhibition of ERK phosphorylation. | |
| In Vivo Efficacy | Thermal Hyperalgesia | Mast Cell Degranulation | Not specified | Mice | The inhibitor reduces PAR2-mediated pain responses in a living organism. |
Key Experimental Protocols
Detailed methodologies are essential for the successful implementation of studies involving PAR2 inhibitors. Below are protocols for fundamental experiments used to assess the inhibitor's activity.
Calcium Mobilization Assay
This protocol is designed to measure the inhibition of PAR2-mediated intracellular calcium release in a cell line endogenously expressing the receptor.
1. Cell Preparation:
- Culture 16HBE14o- human bronchial epithelial cells to confluence on a 96-well, black-walled plate.
- Wash the cells with a buffered salt solution.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
2. Inhibitor and Agonist Treatment:
- Prepare a range of concentrations of the PAR2 inhibitor.
- Pre-incubate the cells with the inhibitor for a specified time (e.g., 2 minutes) at room temperature.
- Add a PAR2 agonist, such as trypsin or a synthetic peptide agonist (e.g., 2-at-LIGRL-NH2), to the wells.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity over time using a fluorescence plate reader.
- Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
- Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for ERK Phosphorylation
This protocol assesses the inhibitor's ability to block PAR2-mediated activation of the MAPK/ERK signaling pathway.
1. Cell Lysis:
- Grow 16HBE14o- cells to confluence on 6-well plates.
- Pre-treat the cells with the PAR2 inhibitor for 1 minute.
- Stimulate the cells with a PAR2 agonist in the presence of the inhibitor for 5 minutes.
- Lyse the cells in a radioimmune precipitation assay (RIPA) buffer.
- Sonicate and centrifuge the lysates to remove cellular debris.
2. SDS-PAGE and Immunoblotting:
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).
- Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (pERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody against total ERK1/2 (tERK) as a loading control.
3. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the pERK signal to the tERK signal.
- Compare the levels of ERK phosphorylation in inhibitor-treated cells to control cells.
Visualizing PAR2 Signaling and Experimental Workflows
Diagrams are invaluable for understanding complex signaling pathways and experimental procedures.
Caption: PAR2 Activation and Downstream Signaling Pathways.
Caption: Experimental Workflow for Assessing a PAR2 Inhibitor.
Concluding Remarks
The study of PAR2 signaling is a dynamic and expanding field. The availability of specific and potent inhibitors is paramount for advancing our understanding of the receptor's function in health and disease. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize PAR2 inhibitors as tools to investigate cell signaling and to explore their therapeutic potential. The methodologies and conceptual frameworks presented herein are designed to be adaptable to a variety of research questions and experimental systems, ultimately contributing to the broader effort to modulate PAR2 activity for scientific and clinical benefit.
References
- 1. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 2. Par2 - Hero or Villain? | The Dangoor Center For Personalized Medicine [dangoor-medicine.biu.ac.il]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of PAR-2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) critically involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, makes it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the in vitro cell-based assessment of PAR-2 antagonists, using the well-characterized compound C391 as a primary example. These protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of PAR-2 inhibitors.
Mechanism of Action of PAR-2 Antagonists
PAR-2 antagonists are designed to block the activation of the receptor, thereby inhibiting downstream signaling pathways.[1] These antagonists can act through various mechanisms, such as competing with the tethered ligand for binding to the receptor or preventing the conformational changes required for activation.[1] The compound C391 is a potent and specific peptidomimetic antagonist that has been shown to block multiple signaling pathways induced by both peptidomimetic and proteinase activation of human PAR-2.
PAR-2 Signaling Pathways
Upon activation, PAR-2 can couple to multiple G-protein signaling pathways, leading to a diverse range of cellular responses. The primary pathway involves coupling to Gq/11, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). PAR-2 can also couple to other G-proteins, such as Gi/o and G12/13, to modulate adenylyl cyclase activity and activate RhoA signaling, respectively. Furthermore, PAR-2 activation can trigger Mitogen-Activated Protein Kinase (MAPK) signaling, including the phosphorylation of ERK1/2.
Caption: Simplified PAR-2 signaling pathway upon activation by proteases or agonists, leading to downstream cellular responses.
Quantitative Data Summary
The following table summarizes key quantitative data for the PAR-2 antagonist C391, derived from in vitro cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Agonist Used | Reference |
| IC50 | 1.30 µM (CI: 277 nM–6.07 µM) | 16HBE14o- | Ca2+ Signaling | 2-at-LIGRL-NH2 (EC75) | |
| Maximal Antagonism | 3 µM | 16HBE14o- | Ca2+ Signaling | 2-at-LIGRL-NH2 | |
| Ineffective Concentration | 30 µM (induces Ca2+ response) | 16HBE14o- | Ca2+ Signaling | 2-at-LIGRL-NH2 | |
| MAPK Signaling Inhibition | Effective at 300 nM - 100 µM | 16HBE14o- | ERK1/2 Phosphorylation | 2-at-LIGRL-NH2 (2.5 µM) | |
| Trypsin-Induced Ca2+ Inhibition | Effective at 3 µM | 16HBE14o- | Ca2+ Signaling | Trypsin |
Experimental Protocols
Detailed methodologies for key in vitro cell-based assays to evaluate PAR-2 antagonists are provided below.
Protocol 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol measures the ability of a PAR-2 antagonist to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for the intracellular calcium mobilization assay to assess PAR-2 antagonism.
Materials:
-
PAR-2 expressing cell line (e.g., 16HBE14o-)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
PAR-2 antagonist (e.g., C391)
-
PAR-2 agonist (e.g., 2-at-LIGRL-NH2, trypsin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate PAR-2 expressing cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for the recommended time (typically 30-60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the PAR-2 antagonist in assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a short period (e.g., 2 minutes at room temperature for C391).
-
-
Agonist Addition and Measurement:
-
Prepare the PAR-2 agonist at a concentration that elicits a submaximal response (e.g., EC75 of 2-at-LIGRL-NH2).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add the PAR-2 agonist to the wells and continue recording the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the agonist response as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Protocol 2: MAPK (ERK1/2) Phosphorylation Assay
This protocol assesses the inhibitory effect of a PAR-2 antagonist on agonist-induced ERK1/2 phosphorylation, a key downstream signaling event.
Caption: Workflow for the MAPK (ERK1/2) phosphorylation assay to evaluate PAR-2 antagonist activity.
Materials:
-
PAR-2 expressing cell line
-
Multi-well cell culture plates (e.g., 6-well plates)
-
PAR-2 antagonist (e.g., C391)
-
PAR-2 agonist (e.g., 2-at-LIGRL-NH2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Western blot or ELISA detection reagents
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells on multi-well plates and grow to confluence.
-
Antagonist Pre-treatment:
-
Remove the culture medium.
-
Pre-treat the cells with various concentrations of the PAR-2 antagonist for a short duration (e.g., 1-2 minutes).
-
-
Agonist Stimulation:
-
Add the PAR-2 agonist (e.g., 2.5 µM 2-at-LIGRL-NH2) to the wells containing the antagonist and incubate for a specified time (e.g., 5 minutes).
-
-
Cell Lysis:
-
Remove the agonist/antagonist solution.
-
Wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot):
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the normalized signals across different treatment conditions to determine the inhibitory effect of the antagonist.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of PAR-2 antagonists. By utilizing assays that probe distinct signaling pathways, researchers can gain valuable insights into the mechanism of action and potency of novel inhibitory compounds targeting PAR-2. The provided workflows and quantitative data for the model antagonist C391 serve as a practical guide for scientists in academic and industrial drug discovery settings.
References
Application Notes and Protocols for PAR-2 Pathway and PARP-2 Inhibitors
Note to the Researcher: The compound "PAR-2-IN-2" was not identified in the available literature. It is possible this is a typographical error. This document provides detailed information on two similarly named compounds: PAR-2-IN-1 , an inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, and PARP-2-IN-2 , an inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). Please verify the specific compound of interest for your research.
Part 1: PAR-2-IN-1 - A Protease-Activated Receptor 2 (PAR-2) Inhibitor
Introduction: PAR-2-IN-1 is an inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, which has demonstrated anti-inflammatory and potential anticancer effects.[1][2] PAR-2 is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[3][4] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase, exposing a tethered ligand that activates the receptor.[5]
Quantitative Data: Working Concentrations
Limited public data is available on specific working concentrations for PAR-2-IN-1 in various assays. The following table provides general guidance for similar PAR-2 antagonists, which can be used as a starting point for optimizing experiments with PAR-2-IN-1.
| Assay Type | Compound | Cell Line | Working Concentration | Effect | Reference |
| In Vitro Calcium Signaling Assay | C391 (PAR-2 antagonist) | 16HBE14o- | 3 - 10 µM | Inhibition of PAR-2-mediated calcium response | |
| In Vitro MAPK Signaling Assay | C391 (PAR-2 antagonist) | 16HBE14o- | 300 nM - 100 µM | Inhibition of PAR-2-mediated ERK1/2 phosphorylation | |
| In Vivo Animal Model (Thermal Hyperalgesia) | C391 (PAR-2 antagonist) | Mice | 75 µg (maximum effect) | Blockade of mast cell degranulation-mediated thermal hyperalgesia |
Note: These concentrations are for a different PAR-2 antagonist and should be used as a reference. It is crucial to perform dose-response experiments to determine the optimal working concentration for PAR-2-IN-1 in your specific experimental setup.
Experimental Protocols
1. In Vitro PAR-2 Inhibition Assay (Calcium Flux)
This protocol is a general guideline for assessing the inhibitory effect of PAR-2-IN-1 on PAR-2 activation by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing PAR-2 (e.g., 16HBE14o-, various cancer cell lines)
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
PAR-2-IN-1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with calcium measurement capabilities
Procedure:
-
Cell Seeding: Seed PAR-2 expressing cells into a 96-well black, clear-bottom microplate and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add varying concentrations of PAR-2-IN-1 (e.g., in a dilution series from 1 nM to 100 µM) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading. Add a PAR-2 agonist at a concentration known to elicit a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by PAR-2-IN-1 for each concentration and determine the IC50 value.
2. In Vitro PAR-2 Inhibition Assay (MAPK/ERK Phosphorylation)
This protocol outlines the assessment of PAR-2-IN-1's effect on the downstream MAPK/ERK signaling pathway.
Materials:
-
Cells expressing PAR-2
-
PAR-2 agonist
-
PAR-2-IN-1
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once confluent, serum-starve the cells for several hours. Pre-treat the cells with various concentrations of PAR-2-IN-1 for a specified time.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Visualize the bands using a suitable detection method.
-
ELISA: Use a commercially available ELISA kit to quantify the levels of phospho-ERK1/2 in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize the levels of phosphorylated ERK to total ERK. Determine the inhibitory effect of PAR-2-IN-1 on agonist-induced ERK phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PAR-2 Signaling Pathway and Inhibition by PAR-2-IN-1.
Caption: General Experimental Workflow for PAR-2-IN-1.
Part 2: PARP-2-IN-2 - A Poly(ADP-ribose) Polymerase 2 (PARP-2) Inhibitor
Introduction: PARP-2-IN-2 is an inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2), an enzyme involved in DNA repair, genomic stability, and other cellular processes. Inhibition of PARP enzymes, particularly PARP-1 and PARP-2, is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP-2-IN-2 has been shown to induce cell cycle arrest and apoptosis in breast cancer cells.
Quantitative Data: Potency and Cytotoxicity
The following table summarizes the reported in vitro activity of PARP-2-IN-2.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Enzyme Inhibition Assay | PARP-2 | - | 0.057 µM | |
| Cell Viability Assay | - | MDA-MB-231 | 11.32 µM | |
| Cell Viability Assay | - | MCF-7 | 16.70 µM |
Experimental Protocols
1. Cell Viability Assay (MTT or similar)
This protocol is used to determine the cytotoxic effects of PARP-2-IN-2 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
PARP-2-IN-2
-
Complete cell culture medium
-
MTT reagent (or other viability reagents like XTT, WST-1)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PARP-2-IN-2 (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Viability Reagent Incubation: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of PARP-2-IN-2 on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
PARP-2-IN-2
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with PARP-2-IN-2 (e.g., at its IC50 concentration of 16.7 µM for MCF-7 cells) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An increase in the pre-G1 phase is indicative of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of PARP-2 in DNA Repair and Inhibition by PARP-2-IN-2.
Caption: Experimental Workflow for Characterizing PARP-2-IN-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 5. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PAR-2 Antagonists in Animal Models of Inflammation
Note: Initial searches for "PAR-2-IN-2" did not yield information on a specific compound with this designation. The following application notes and protocols are based on various well-documented Protease-Activated Receptor-2 (PAR-2) antagonists used in preclinical animal models of inflammation.
Introduction
Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses.[1][2][3] Its activation by proteases like trypsin and mast cell tryptase triggers signaling cascades that contribute to the pathogenesis of various inflammatory diseases, including arthritis, dermatitis, inflammatory bowel disease, and asthma.[1][4] Consequently, PAR-2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This document provides an overview of the application of PAR-2 antagonists in animal models of inflammation, including detailed protocols and data presentation.
Signaling Pathways of PAR-2 in Inflammation
PAR-2 activation initiates multiple intracellular signaling pathways that drive inflammatory processes. Upon cleavage of its extracellular domain by proteases, a tethered ligand is exposed, which binds to the receptor and triggers downstream signaling. Key pathways include the activation of Gαq/11, leading to an increase in intracellular calcium, and the activation of MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines and chemokines.
Experimental Workflow for Evaluating PAR-2 Antagonists
The evaluation of a novel PAR-2 antagonist typically follows a standardized workflow in preclinical animal models. This involves the induction of an inflammatory phenotype, administration of the antagonist, and subsequent assessment of inflammatory markers.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing various PAR-2 antagonists in different animal models of inflammation.
Table 1: Pepducin-Based PAR-2 Antagonists
| Antagonist | Animal Model | Inflammation Model | Dosage & Route | Key Findings | Reference |
| P2pal-18S | Mouse | Mast cell tryptase-dependent neutrophil migration and paw edema | Not specified | Inhibited inflammatory responses | |
| PZ-235 | Mouse | Oxazolone- and DNFB-induced dermatitis | Not specified | Attenuated skin thickening and leukocyte crusting | |
| PZ-235 | Filaggrin-deficient Mouse | Dust mite allergen-induced dermatitis | Daily treatment for 8 weeks | Suppressed leukocyte and T-cell infiltration, epidermal thickness, and lesion severity | |
| PZ-235 | Mouse | Wasp venom-induced itch | Not specified | Reduced itching behavior |
Table 2: Small Molecule PAR-2 Antagonists
| Antagonist | Animal Model | Inflammation Model | Dosage & Route | Key Findings | Reference |
| C391 | Mouse | Mast cell degranulation-induced thermal hyperalgesia | 7.5 - 75 µg, intra-paw injection | Dose-dependently blocked thermal hyperalgesia | |
| GB88 | Rat | Not specified | Not specified | Antagonized PAR-2 induced pro-inflammatory responses in human kidney tubular epithelial cells | |
| ENMD-1068 | Mouse | Adjuvant monoarthritis | Not specified | Markedly reduced arthritic response |
Table 3: Antibody-Based PAR-2 Antagonists
| Antagonist | Animal Model | Inflammation Model | Dosage & Route | Key Findings | Reference |
| Anti-PAR2 Antibodies | Mouse | Trans vivo DTH model | 20 mg/kg | 72% inhibition of inflammatory swelling | |
| SAM11 | Mouse | Osteoarthritis | Not specified | Inhibited osteoarthritis progression | |
| B5 | Mouse | Asthma | Not specified | Reduced eosinophil count and splenocyte proliferation | |
| B5 | Mouse | Arthritis | Intra-articular injection (5-10 ng) | Reduced joint inflammation and knee joint diameter |
Experimental Protocols
Murine Model of Allergic Dermatitis
Objective: To evaluate the efficacy of a PAR-2 antagonist in a model of atopic dermatitis.
Materials:
-
8-week-old female BALB/c mice
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1)
-
PAR-2 Antagonist (e.g., PZ-235)
-
Vehicle control
-
Calipers for ear thickness measurement
-
Histology equipment
Protocol:
-
Sensitization: On day 0, sensitize mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.
-
Challenge: On day 5, challenge the mice by applying 20 µL of 0.2% DNFB to both sides of the right ear.
-
Treatment: Administer the PAR-2 antagonist (e.g., systemically or topically) at a predetermined dose starting from the day of challenge or as a therapeutic intervention after the onset of inflammation. A vehicle control group should be included.
-
Measurement of Ear Swelling: Measure the thickness of the right ear using calipers at 24, 48, and 72 hours post-challenge.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and epidermal thickness.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) by ELISA or qPCR.
Mouse Model of Acute Paw Edema
Objective: To assess the effect of a PAR-2 antagonist on acute inflammation.
Materials:
-
8-10 week old male C57BL/6 mice
-
PAR-2 agonist (e.g., SLIGRL-NH2) or inflammatory agent (e.g., carrageenan, formalin)
-
PAR-2 Antagonist
-
Vehicle control
-
Pletysmometer or calipers
Protocol:
-
Baseline Measurement: Measure the paw volume or thickness of the right hind paw of each mouse before any injections.
-
Treatment: Administer the PAR-2 antagonist via a suitable route (e.g., intraperitoneal, subcutaneous) 30-60 minutes before the inflammatory insult.
-
Induction of Edema: Inject the PAR-2 agonist or inflammatory agent into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at various time points (e.g., 1, 2, 4, 6, and 24 hours) after the injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the antagonist-treated group and the vehicle control group.
Murine Model of Colitis
Objective: To investigate the therapeutic potential of a PAR-2 antagonist in inflammatory bowel disease.
Materials:
-
8-10 week old male C57BL/6 mice
-
Dextran Sulfate Sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
PAR-2 Antagonist
-
Vehicle control
Protocol:
-
Induction of Colitis:
-
DSS Model: Administer 3-5% DSS in the drinking water for 5-7 days.
-
TNBS Model: Administer a single intra-rectal injection of TNBS in ethanol.
-
-
Treatment: Administer the PAR-2 antagonist daily, starting from the induction of colitis.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon.
-
Macroscopic Assessment: Measure the colon length and score for macroscopic signs of inflammation.
-
Histological Analysis: Process a segment of the colon for H&E staining to assess mucosal damage, inflammation, and crypt architecture.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Analyze colon homogenates for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.
Conclusion
The use of PAR-2 antagonists in various animal models of inflammation has consistently demonstrated their potential as anti-inflammatory agents. These compounds effectively reduce edema, inflammatory cell infiltration, and the production of pro-inflammatory mediators. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate novel PAR-2 inhibitors for the treatment of a wide range of inflammatory diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer [frontiersin.org]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR-2 Inhibition in Cancer Research
These application notes provide an overview of the role of Protease-Activated Receptor 2 (PAR-2) in cancer progression and detail experimental protocols for evaluating the efficacy of PAR-2 inhibitors in cancer research. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PAR-2 in Cancer
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that is increasingly implicated in the progression of various cancers.[1][2] Its activation by proteases in the tumor microenvironment can trigger signaling cascades that promote tumor growth, invasion, and metastasis.[2] Consequently, PAR-2 has emerged as a promising therapeutic target for cancer treatment. This document outlines experimental designs and protocols for investigating the effects of PAR-2 inhibitors in cancer cell lines and in vivo models.
PAR-2 Signaling in Cancer
Activation of PAR-2 can initiate multiple downstream signaling pathways that contribute to cancer progression. Upon cleavage of its N-terminal domain by proteases like trypsin or tryptase, a tethered ligand is revealed, which auto-activates the receptor. This leads to the activation of various G proteins and subsequent signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. These pathways are known to regulate cell proliferation, survival, migration, and inflammation.
Caption: Simplified PAR-2 signaling pathway in cancer.
Experimental Design: Evaluating PAR-2 Inhibitors
A typical experimental workflow to assess the efficacy of a PAR-2 inhibitor (referred to here as PAR-2-IN-2, representing a generic inhibitor) involves a series of in vitro and in vivo studies.
Caption: General experimental workflow for PAR-2 inhibitor evaluation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments evaluating a generic PAR-2 inhibitor, "this compound".
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay | This compound Concentration (µM) | Result (% of Control) |
| A549 (Lung) | Proliferation (MTT) | 10 | 65% |
| 50 | 30% | ||
| Migration (Transwell) | 10 | 55% | |
| 50 | 25% | ||
| HT-29 (Colon) | Proliferation (MTT) | 10 | 70% |
| 50 | 35% | ||
| Invasion (Transwell) | 10 | 60% | |
| 50 | 30% | ||
| MDA-MB-231 (Breast) | Apoptosis (Annexin V) | 10 | 150% |
| 50 | 250% |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (A549 Cells)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| This compound | 10 | 780 | 35 |
| This compound | 50 | 420 | 65 |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Count the stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This method detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of PAR-2 inhibition on downstream signaling pathways.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-PAR-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of PAR-2 inhibitors in vivo.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cells (e.g., A549)
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle like DMSO/PEG)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Continue to measure tumor volume and monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the excised tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-PAR-2, anti-Ki-67)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the avidin-biotin-peroxidase complex.
-
Apply the DAB substrate to develop the color.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess protein expression.
References
- 1. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated AZ3451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated AZ3451 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using PAR2 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. One of the key signaling pathways activated by PAR2 is the Gαq pathway, which leads to the mobilization of intracellular calcium ([Ca²⁺]i).
Calcium imaging assays are a fundamental tool for studying PAR2 activation and for the screening and characterization of PAR2 modulators. These assays utilize fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon receptor activation or inhibition. This document provides detailed protocols for conducting calcium imaging assays to assess the activity of PAR2 modulators, using the potent agonist 2-furoyl-LIGRLO-amide and the selective antagonist GB88 as representative examples.
PAR2 Signaling Pathway
Activation of PAR2 by agonists such as trypsin or 2-furoyl-LIGRLO-amide leads to the coupling of the receptor to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in a transient increase in intracellular calcium. The key steps are outlined in the diagram below.
Quantitative Data for Representative PAR2 Modulators
The following table summarizes the potency of the representative PAR2 agonist and antagonist in calcium mobilization assays.
| Compound | Type | Cell Line | Assay Readout | Potency | Reference |
| 2-furoyl-LIGRLO-amide | Agonist | PAR2-expressing cells | Intracellular Ca²⁺ increase | pD₂ = 7.0 | [2] |
| GB88 | Antagonist | HT29 | Inhibition of Ca²⁺ release | IC₅₀ ≈ 2 µM | [3] |
Experimental Protocols
This section provides a detailed methodology for a calcium imaging assay using a fluorescent plate reader. The protocol is adaptable for microscopy.
Materials and Reagents
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or Human Embryonic Kidney cells (HEK293) endogenously expressing PAR2, or a cell line stably overexpressing human PAR2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PAR2 Agonist: 2-furoyl-LIGRLO-amide (stock solution in DMSO or water).[2]
-
PAR2 Antagonist: GB88 (stock solution in DMSO).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM (stock solution in anhydrous DMSO).
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or similar).
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Seeding:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Preparation of Dye Loading Solution (Example using Fluo-4 AM):
-
Prepare a 1 M stock solution of Probenecid in 1 M NaOH.
-
For 10 mL of loading buffer, mix 10 mL of Assay Buffer with 100 µL of the 1 M Probenecid stock solution.
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Just before use, add 20 µL of the 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 to the 10 mL of Assay Buffer containing Probenecid. Mix well by vortexing. This results in a final Fluo-4 AM concentration of 2 µM.
3. Cell Loading with Calcium Indicator Dye:
-
Remove the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well.
4. Calcium Mobilization Assay:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4; ratiometric measurements at Ex1: 340 nm, Ex2: 380 nm, Em: 510 nm for Fura-2).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
For Agonist Assay: The instrument's injector will add a specified volume (e.g., 20 µL) of the PAR2 agonist (2-furoyl-LIGRLO-amide) at various concentrations to the wells.
-
For Antagonist Assay: Prior to the baseline reading, add the PAR2 antagonist (GB88) at various concentrations to the wells and incubate for 15-30 minutes. Then, inject a fixed concentration of the PAR2 agonist (typically the EC₈₀ concentration).
-
Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak response and subsequent decay.
5. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For antagonist dose-response curves, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Conclusion
The calcium imaging assay is a robust and reliable method for studying the function of PAR2 and for the pharmacological characterization of its modulators. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this assay in their drug discovery and signal transduction research. Careful optimization of cell density, dye loading conditions, and agonist/antagonist concentrations is crucial for obtaining high-quality, reproducible data.
References
Application Note: Monitoring PAR-2 Inhibition with PAR-2-IN-2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain perception, and tissue repair.[1] Unlike typical receptors activated by ligand binding, PAR-2 is activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase.[1][2] This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[3]
One of the key downstream pathways activated by PAR-2 is the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The phosphorylation status of ERK1/2 serves as a reliable biomarker for PAR-2 activation. PAR-2-IN-2 is a small molecule inhibitor of PAR-2, with a reported IC50 of 10.79 μM for the PAR-2 agonist peptide SLIGKV. This application note provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on PAR-2 signaling by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) in a cellular context.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PAR-2 signaling cascade leading to ERK1/2 phosphorylation and the experimental workflow for assessing the inhibitory activity of this compound.
Caption: PAR-2 signaling pathway and inhibition by this compound.
References
Application Notes and Protocols for High-Throughput Screening of PAR-2-IN-2, a PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in maintaining genomic stability. Inhibition of PARP-2 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PAR-2-IN-2 is a potent and selective inhibitor of PARP-2, demonstrating significant potential in cancer research. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of PARP-2 activity.
This compound: A Selective PARP-2 Inhibitor
This compound is a small molecule inhibitor that targets the catalytic activity of PARP-2. By blocking the synthesis of poly (ADP-ribose) (PAR) chains, this compound prevents the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). This leads to the accumulation of DNA damage and, ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and typical performance metrics for the described HTS assays.
| Compound/Assay | Parameter | Value | Reference |
| This compound | IC50 (PARP-2) | 0.057 µM | [1] |
| Cellular IC50 (MCF-7) | 16.70 µM | [1] | |
| Cellular IC50 (MDA-MB-231) | 11.32 µM | [1] | |
| Biochemical HTS Assay | Z'-Factor | ≥ 0.6 | Typical |
| Cell-Based HTS Assay | Z'-Factor | ≥ 0.5 | Typical |
Signaling Pathway
The following diagram illustrates the central role of PARP-2 in the DNA damage response and the mechanism of action of this compound.
References
Application Notes and Protocols: Immunohistochemical Staining with PAR-2 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, is a key player in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression. Its activation by serine proteases initiates intracellular signaling cascades that can influence cell proliferation, migration, and apoptosis. Consequently, the PAR-2 signaling pathway has emerged as a promising therapeutic target. Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of PAR-2 and downstream markers of its activity within tissue samples. This document provides detailed protocols for performing IHC for PAR-2 and for evaluating the effects of PAR-2 pathway inhibition.
Data Presentation: Efficacy of PAR-2 Inhibition
The following tables summarize quantitative data from a representative in-vivo study evaluating the effect of a PAR-2 antagonist on tumor growth and cell proliferation.
Table 1: Effect of PAR-2 Antagonist (FSLLRY-NH2) on Tumor Volume in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 24) | P-value vs. Control |
| Vehicle Control | 1500 ± 200 | - |
| FSLLRY-NH2 (10 mg/kg) | 800 ± 150 | < 0.05 |
Table 2: Immunohistochemical Analysis of Ki-67 Proliferation Marker Following PAR-2 Inhibition
| Treatment Group | Ki-67 Staining Score (Mean ± SD) | Interpretation |
| Vehicle Control | 7.2 ± 0.8 | High Proliferation |
| FSLLRY-NH2 (10 mg/kg) | 3.5 ± 0.6 | Low Proliferation |
IHC Scoring Methodology: The staining score was determined by combining the intensity of the staining and the percentage of positively stained tumor cells, as detailed in Table 3.
Table 3: Immunohistochemistry Scoring Criteria
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | 0% |
| 1 | Weak | <10% |
| 2 | Moderate | 10-50% |
| 3 | Strong | >50% |
| Total Score | Intensity Score + Percentage Score (Range: 0-6) |
Signaling Pathway
The following diagram illustrates the PAR-2 signaling pathway, which is activated by proteases and can lead to cellular responses such as proliferation and inflammation. Inhibition of this pathway is a key strategy in therapeutic development.
Caption: PAR-2 signaling pathway activation and downstream effects.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for PAR-2 in Paraffin-Embedded Tissues
This protocol outlines the steps for the detection of PAR-2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)
-
Primary antibody against PAR-2
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Immerse in 100% ethanol (2 changes for 10 minutes each).
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary PAR-2 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Evaluation of PAR-2 Pathway Inhibition In Vivo
This protocol describes an experimental workflow to assess the efficacy of a PAR-2 inhibitor in a tumor xenograft model, followed by IHC analysis.
Caption: Experimental workflow for in-vivo PAR-2 inhibition study.
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., HeLa cells) into the flank of immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into a control group (receiving vehicle) and a treatment group (receiving the PAR-2 inhibitor, e.g., FSLLRY-NH2).[1]
-
Drug Administration: Administer the PAR-2 inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injections).[1]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) to calculate tumor volume.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Immunohistochemistry: Process the fixed tumors into paraffin-embedded blocks. Section the blocks and perform IHC staining for PAR-2 and a proliferation marker such as Ki-67, following the detailed steps in Protocol 1.[1]
-
Image Analysis and Scoring: Capture images of the stained slides and perform quantitative analysis of the staining intensity and the percentage of positive cells, as described in Table 3.
-
Statistical Analysis: Compare the tumor volumes and IHC scores between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
Troubleshooting & Optimization
PAR-2-IN-2: Technical Support & Troubleshooting Guide
This technical support center provides detailed information on the solubility and stock solution preparation for PAR-2-IN-2, a protease-activated receptor-2 (PAR2) signaling pathway inhibitor. The following guides and FAQs are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the quantitative solubility data for easy reference.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 mg/mL[1][2] | 311.27 mM[1][2] | Ultrasonic assistance is recommended. Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 7.77 mM | Prepare a clear stock solution in DMSO first, then add to corn oil. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 267.71 g/mol )
-
Anhydrous/High-Purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.6771 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To calculate the required volume, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Dissolution: Tightly cap the vial and vortex thoroughly.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution becomes clear. Gentle heating to 37°C can also aid in dissolution.
-
Aliquoting and Storage: Once a clear solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Workflow for preparing a this compound stock solution.
Troubleshooting FAQs
This section addresses common issues that may arise during the preparation and handling of this compound solutions.
Q1: My this compound did not fully dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture. Hygroscopic DMSO can significantly impact the solubility of the product.
-
Solution:
-
Use a fresh, unopened vial of anhydrous/high-purity DMSO.
-
Gently warm the solution to 37°C.
-
Use an ultrasonic bath to aid dissolution.
-
If the issue persists, consider preparing a more dilute stock solution.
-
Q2: The compound precipitated out of solution after storage.
-
Possible Cause: The storage temperature may not be low enough, or the solution may have undergone freeze-thaw cycles.
-
Solution:
-
Ensure the stock solution is stored at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
-
Before use, allow the aliquot to warm to room temperature and vortex gently to ensure any precipitate is redissolved.
-
Q3: Can I prepare a stock solution in an aqueous buffer?
-
Possible Cause: this compound has low aqueous solubility.
-
Solution: It is not recommended to prepare primary stock solutions in aqueous buffers. For in vitro experiments requiring an aqueous-based medium, it is best to first dissolve this compound in DMSO to create a high-concentration stock. This stock can then be serially diluted into the aqueous experimental medium. Ensure the final concentration of DMSO in the experimental medium is low and does not affect the cells or assay.
Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing PAR-2-IN-2 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for PAR-2-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound P-596; CAS 313986-65-1) is an inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.[1][2] It demonstrates inhibitory activity against PAR-2 activation by the synthetic peptide agonist SLIGKV, with a reported IC50 of 10.79 μM.[1][2] Notably, it is a significantly less potent inhibitor of the protease trypsin, with an IC50 greater than 200 μM.[1] This suggests that this compound may act as a non-competitive antagonist or an allosteric modulator of PAR-2, interfering with receptor activation by its tethered ligand rather than by directly inhibiting the activating protease.
Q2: Why is optimizing the incubation time for this compound crucial?
Optimizing the incubation time is critical for obtaining accurate and reproducible results. Insufficient incubation may lead to an underestimation of the inhibitor's potency (an artificially high IC50 value), as the inhibitor may not have reached its binding equilibrium with the receptor. Conversely, excessively long incubation times can lead to off-target effects, cytotoxicity, or degradation of the compound, confounding the experimental outcome. A time-course experiment is essential to determine the optimal time point where maximal specific inhibition is achieved without introducing these confounding variables.
Q3: What is a good starting point for an incubation time-course experiment with this compound?
A sensible starting point for a time-course experiment would be to test a range of incubation times, for example, 15, 30, 60, 120, and 240 minutes. The ideal range will depend on the specific cell type, the concentration of this compound, and the assay being performed. It is recommended to use a concentration of this compound around its reported IC50 (e.g., 10 µM) and a concentration of the PAR-2 agonist (like SLIGKV) that elicits a submaximal response (e.g., EC80).
Q4: How do I know when I have reached the optimal incubation time?
The optimal incubation time is the point at which the inhibitory effect of this compound reaches a plateau. When you plot the percentage of inhibition against the incubation time, you should see an initial increase in inhibition that eventually levels off. The beginning of this plateau indicates that the inhibitor has reached equilibrium with the receptor, and this is your optimal incubation window.
Q5: Can the optimal incubation time for this compound vary between different cell types or assays?
Yes, absolutely. The optimal incubation time can be influenced by several factors, including the expression level of PAR-2 on the cell surface, the cell's metabolic activity, the specific downstream signaling pathway being measured (e.g., calcium flux vs. cytokine release), and the assay temperature. Therefore, it is crucial to optimize the incubation time for each specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low inhibition observed | 1. Insufficient incubation time: The inhibitor has not reached its binding equilibrium. 2. Degraded this compound: The compound may have lost its activity. 3. Low inhibitor concentration: The concentration of this compound is too low to elicit a response. 4. High agonist concentration: The concentration of the PAR-2 agonist is too high, outcompeting the inhibitor. | 1. Perform a time-course experiment to determine the optimal incubation period. 2. Prepare a fresh stock solution of this compound. 3. Increase the concentration of this compound. 4. Use a lower concentration of the PAR-2 agonist (e.g., EC50 or EC80). |
| Inconsistent or variable results | 1. Inconsistent incubation times: Variation in the timing of reagent addition and measurement. 2. Temperature fluctuations: The temperature of the assay plate is not uniform or stable. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Use a multichannel pipette or an automated liquid handling system for consistent timing. 2. Use a temperature-controlled plate reader or incubator. 3. Calibrate pipettes regularly and ensure proper pipetting technique. |
| High background signal | 1. Non-specific binding of this compound: The inhibitor may be binding to other cellular components. 2. Cell stress or death: Long incubation times or high inhibitor concentrations may be causing cytotoxicity. | 1. Include appropriate controls, such as cells not expressing PAR-2. 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to your main experiment to assess cytotoxicity. Reduce the incubation time or inhibitor concentration if necessary. |
| Precipitation of this compound in wells | 1. Low solubility of this compound: The inhibitor may not be fully dissolved in the assay buffer. 2. Reagent incompatibility: Components of the assay mixture are reacting and forming a precipitate. | 1. Use a co-solvent like DMSO to dissolve this compound, ensuring the final solvent concentration does not affect enzyme or cell activity. 2. Check the compatibility of all buffer components and ensure the correct pH. |
Experimental Protocols
Protocol 1: Optimization of this compound Incubation Time using a Calcium Flux Assay
This protocol outlines the steps to determine the optimal pre-incubation time of cells with this compound before stimulating with a PAR-2 agonist and measuring the intracellular calcium response.
Materials:
-
Cells expressing PAR-2 (e.g., HT-29 or HEK293 cells)
-
This compound
-
PAR-2 agonist (e.g., SLIGKV-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the PAR-2 expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, wash the cells with assay buffer and load them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
This compound Incubation: After dye loading, wash the cells again with assay buffer. Add this compound at a fixed concentration (e.g., 10 µM) to the wells. Include vehicle control wells (e.g., DMSO).
-
Time-Course Incubation: Incubate the plate at 37°C for a series of different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Calcium Measurement: At the end of each incubation time point, place the plate in the fluorescent plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Injection and Reading: Inject the PAR-2 agonist (e.g., SLIGKV-NH2) at a pre-determined EC80 concentration into the wells and immediately begin reading the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Calculate the percentage of inhibition for each incubation time point relative to the vehicle control.
-
Plot the percentage of inhibition against the incubation time to determine the optimal incubation period where the inhibition reaches a plateau.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to optimize this compound incubation time.
| Incubation Time (minutes) | % Inhibition of SLIGKV-induced Calcium Flux (Mean ± SD) |
| 0 | 5.2 ± 1.5 |
| 15 | 35.8 ± 4.2 |
| 30 | 68.1 ± 5.5 |
| 60 | 85.3 ± 3.9 |
| 120 | 86.1 ± 4.1 |
| 240 | 84.9 ± 5.0 |
This table illustrates that inhibition increases with incubation time and starts to plateau around 60-120 minutes, suggesting this is the optimal incubation window for this hypothetical experiment.
Visualizations
Caption: Simplified PAR-2 signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree.
References
Technical Support Center: PAR-2-IN-2 Cytotoxicity and Cell Viability Assays
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAR-2-IN-2, a representative inhibitor of Protease-Activated Receptor 2 (PAR-2), in cytotoxicity and cell viability assays. While "this compound" is used here as a specific identifier, the principles and guidance provided are broadly applicable to small molecule inhibitors targeting the PAR-2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to antagonize the activity of Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1][2][3] This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. This compound likely acts by competitively binding to the receptor, preventing the conformational changes necessary for signal transduction.
Q2: What are the expected effects of this compound on cell viability and cytotoxicity?
The effects of PAR-2 inhibition on cell viability and cytotoxicity are highly cell-type and context-dependent. In many cancer cell lines, PAR-2 activation has been shown to promote proliferation, migration, and resistance to apoptosis.[4][5] Therefore, inhibition with this compound is expected to:
-
Decrease cell proliferation: By blocking pro-survival signals.
-
Induce apoptosis: Particularly in cancer cells that are dependent on PAR-2 signaling for survival.
-
Enhance the cytotoxic effects of other chemotherapeutic agents: By sensitizing cancer cells to their effects.
However, in some contexts, PAR-2 activation can have protective roles, so it is crucial to determine the specific effect in your experimental model.
Q3: Which cell viability or cytotoxicity assays are most suitable for use with this compound?
The choice of assay depends on the specific research question. A combination of assays is often recommended to obtain a comprehensive understanding of the cellular response.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are useful for high-throughput screening of the effects of this compound on cell proliferation.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. They are highly sensitive and suitable for assessing cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays measure the leakage of intracellular components or the uptake of dyes by cells with compromised membranes, which are hallmarks of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect specific markers of apoptosis, providing mechanistic insights into how this compound induces cell death.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Calibrate and use a multichannel pipette carefully. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting of this compound or assay reagents | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing after adding reagents. | |
| Unexpectedly low or high cell viability | Incorrect concentration of this compound | Perform a dose-response curve to determine the optimal concentration for your cell line. Verify the stock solution concentration. |
| Cell line is not sensitive to PAR-2 inhibition | Confirm PAR-2 expression in your cell line using qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to PAR-2 inhibition. | |
| Issues with assay reagents | Check the expiration dates of all reagents. Prepare fresh reagents as recommended by the manufacturer. Run a positive control for the assay itself (e.g., a known cytotoxic agent). | |
| Assay signal is too low | Insufficient cell number | Optimize the initial cell seeding density. |
| Incubation time with this compound is too short or too long | Perform a time-course experiment to determine the optimal incubation period. | |
| Assay is not sensitive enough for your cell number | Switch to a more sensitive assay (e.g., from MTT to an ATP-based assay). |
Troubleshooting Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| No significant increase in cytotoxicity with this compound treatment | This compound induces cytostatic effects rather than cytotoxic effects at the tested concentrations | Use a proliferation assay (e.g., cell counting, EdU incorporation) to distinguish between cytostatic and cytotoxic effects. |
| Cell death occurs through a mechanism not detected by the assay (e.g., apoptosis vs. necrosis) | Use a combination of assays that can differentiate between different modes of cell death (e.g., Annexin V/PI staining). | |
| Insufficient incubation time | Cell death may be a delayed response. Extend the incubation time with this compound. | |
| High background in LDH release assay | Excessive cell handling during the experiment | Handle cells gently to avoid mechanical damage to the cell membrane. |
| Serum in the culture medium contains LDH | Use a serum-free medium for the assay or a medium with low serum content. Include a background control (medium only) to subtract from all readings. | |
| False positives in fluorescence-based assays | Autofluorescence of this compound | Run a control with this compound in cell-free medium to check for autofluorescence at the assay's excitation/emission wavelengths. |
| This compound interferes with the assay chemistry | Consult the assay manufacturer's guidelines for potential compound interference. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Signaling Pathways and Experimental Workflows
PAR-2 Signaling Pathway
Caption: Simplified PAR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General experimental workflow for evaluating the cytotoxic effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. PAR2 promotes malignancy in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Efficacy of PAR-2-IN-2 in Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the efficacy of PAR-2-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protease-Activated Receptor 2 (PAR-2).[1] PAR-2 is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[2][3] This cleavage unmasks a "tethered ligand" (SLIGKV in humans) that binds to the receptor and initiates downstream signaling.[3][4] PAR-2 activation is involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This compound presumably acts by antagonizing the receptor, thereby preventing the signaling cascade.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. Stock solutions should be prepared in an appropriate solvent, such as DMSO, and aliquoted to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vivo experiments, a common solvent is a mixture of 10% DMSO and 90% corn oil. It is crucial to first prepare a clear stock solution in DMSO before further dilution. If precipitation occurs upon dilution in aqueous buffers, gentle warming or sonication may aid dissolution.
Q4: What are the known IC50 values for this compound?
A4: this compound has a reported IC50 of 10.79 μM for inhibiting the PAR-2 agonist SLIGKV.
Troubleshooting Guide
Issue 1: this compound shows no or low inhibitory effect in my cell-based assay.
Potential Cause 1: Poor Solubility in Assay Media
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in DMSO: Initially, dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Optimize Final DMSO Concentration: When diluting the stock into your aqueous experimental medium, ensure the final DMSO concentration is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
Test Different Solvents: If solubility issues persist, consider testing other water-miscible organic solvents like ethanol or DMF, ensuring they are compatible with your experimental system.
-
Sonication/Warming: Gentle sonication or warming (if the compound is heat-stable) can help dissolve the compound in the final assay medium.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
Potential Cause 2: Inadequate Agonist Concentration or Activity
-
Troubleshooting Steps:
-
Confirm Agonist Potency: Ensure the PAR-2 agonist you are using (e.g., Trypsin, SLIGKV-NH2) is active and used at an appropriate concentration (typically EC50 to EC80) to elicit a robust and reproducible response.
-
Optimize Agonist Incubation Time: Determine the optimal incubation time for your agonist to achieve a maximal response before adding the inhibitor.
-
Potential Cause 3: Suboptimal Inhibitor Concentration or Incubation Time
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific assay. Potency in biochemical assays should ideally correlate with potency in cell-based assays.
-
Optimize Pre-incubation Time: Pre-incubating the cells with this compound before adding the agonist may be necessary for effective inhibition. Test various pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours).
-
Potential Cause 4: Cell Line Expresses Low or No Functional PAR-2
-
Troubleshooting Steps:
-
Verify PAR-2 Expression: Confirm PAR-2 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels.
-
Functional Validation: Use a potent PAR-2 agonist to confirm a functional response in your cells (e.g., calcium mobilization, ERK phosphorylation).
-
Issue 2: High background or off-target effects are observed.
Potential Cause 1: Cellular Toxicity of the Inhibitor
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.
-
Lower Inhibitor Concentration: Use the lowest effective concentration of this compound that demonstrates on-target inhibition without causing significant cell death.
-
Potential Cause 2: Non-specific Binding or Off-Target Effects
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: If possible, use another PAR-2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PAR-2 inhibition and not an off-target effect of this compound.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing PAR-2 to see if the inhibitor's effect is diminished.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Compound | Target | Agonist | Assay Type | IC50 (µM) | Reference |
| This compound | PAR-2 | SLIGKV | Not Specified | 10.79 |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO | |
| In vivo: 10% DMSO + 90% Corn Oil | ||
| Storage (Solid) | -20°C for 1 month | |
| -80°C for 6 months | ||
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the inhibition of PAR-2-induced intracellular calcium release.
-
Cell Seeding: Seed cells expressing PAR-2 in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Wash the cells to remove excess dye. Add this compound at various concentrations (prepared in assay buffer from a DMSO stock) to the wells and pre-incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include vehicle control wells.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject the PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) at a final concentration of EC80. Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (peak - baseline) reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control. Plot the data to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the inhibition of PAR-2-mediated ERK1/2 phosphorylation.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., trypsin) for a short period (typically 5-15 minutes), which should be optimized for your cell line.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Calculate the percentage of inhibition relative to the agonist-only control.
Visualizations
Caption: PAR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAR-2 Inhibitors for In Vivo Research
This guide provides technical support for researchers using PAR-2 (Protease-Activated Receptor 2) inhibitors, with a focus on solvent compatibility for in vivo studies. Please note that while the query specified "PAR-2-IN-2," publically available information for a compound with this exact designation is limited. The following information is based on the closely related and documented inhibitor, PAR-2-IN-1 , and other commercially available PAR-2 antagonists. We recommend researchers verify the specific properties of their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is PAR-2-IN-1 and what is its mechanism of action?
PAR-2-IN-1 is an inhibitor of the protease-activated receptor-2 (PAR-2) signaling pathway.[1][2] PAR-2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[3][4][5] This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating intracellular signaling cascades involved in inflammation, pain, and various other physiological and pathophysiological processes. PAR-2 inhibitors block these signaling pathways.
Q2: What are the common solvents for preparing PAR-2-IN-1 for in vivo studies?
For in vivo administration, PAR-2-IN-1 is typically first dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then further diluted in a suitable vehicle like corn oil. It is crucial to prepare a clear solution to ensure complete dissolution and bioavailability.
Q3: What is the recommended storage procedure for PAR-2-IN-1 stock solutions?
Stock solutions of PAR-2-IN-1 should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue: My PAR-2 inhibitor is not fully dissolving in the recommended solvent.
-
Solution 1: Gentle Heating. Try warming the solution to 37°C to aid dissolution.
-
Solution 2: Sonication. Briefly sonicate the mixture in an ultrasonic bath to help break down any clumps and facilitate solubilization.
-
Solution 3: Check Solvent Quality. Ensure you are using high-purity, anhydrous solvents. DMSO, for example, is hygroscopic and can absorb water, which may reduce the solubility of the compound.
Issue: I am observing precipitation of the compound after diluting the stock solution in my final vehicle.
-
Solution 1: Optimize Co-solvent Concentration. The final concentration of the organic co-solvent (e.g., DMSO) in the vehicle should be kept to a minimum to avoid toxicity, but a certain percentage may be necessary to maintain solubility. Perform small-scale pilot tests to determine the optimal ratio of co-solvent to vehicle for your desired final concentration.
-
Solution 2: Prepare Fresh Dosing Solutions. Prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
Issue: I am unsure of the appropriate dosage for my in vivo experiment.
-
Solution: The optimal dosage of a PAR-2 inhibitor will depend on the specific animal model, the route of administration, and the experimental endpoint. It is highly recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific application. Reviewing literature for similar PAR-2 inhibitors in comparable in vivo models can provide a starting point for dose selection.
Quantitative Data Summary
The following table summarizes the available solubility data for PAR-2-IN-1.
| Compound | Solvent | Maximum Concentration | Notes |
| PAR-2-IN-1 | DMSO | ≥ 83.33 mg/mL (311.27 mM) | Ultrasonic assistance may be needed. |
| PAR-2-IN-1 | DMSO/Corn Oil | ≥ 2.08 mg/mL (7.77 mM) | A 1:9 ratio of DMSO stock to corn oil is suggested. |
Experimental Protocols
Protocol: Preparation of PAR-2-IN-1 for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of PAR-2-IN-1 powder.
-
In a sterile microcentrifuge tube, dissolve the PAR-2-IN-1 in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be applied if necessary.
-
-
Prepare Dosing Solution:
-
On the day of injection, dilute the DMSO stock solution into your final vehicle. For example, to prepare a 2.08 mg/mL dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Administer the dosing solution to the animals via intraperitoneal injection at the desired dosage.
-
Include a vehicle control group in your experiment (e.g., the same percentage of DMSO in corn oil without the inhibitor).
-
Visualizations
PAR-2 Signaling Pathway
Caption: Simplified PAR-2 signaling cascade upon activation by serine proteases.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study using a PAR-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
Preventing degradation of PAR-2-IN-2 during storage
This technical support center provides guidance on the proper storage and handling of PAR-2-IN-2 to prevent its degradation. As specific stability data for this compound is not publicly available, the recommendations provided are based on general best practices for small molecule inhibitors and compounds with similar chemical structures, such as imidazopyridazines.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
Q1: I observed a decrease in the activity of my this compound compound. What could be the cause?
A1: A decrease in compound activity is often indicative of degradation. Several factors could contribute to this:
-
Improper Storage Temperature: Storing the compound at a temperature higher than recommended can accelerate degradation.
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Moisture Absorption: The solid compound can absorb moisture from the air if not stored in a desiccated environment, which can lead to hydrolysis.
-
Solvent Quality: The purity and stability of the solvent used to dissolve the compound are crucial. Solvents like DMSO can absorb moisture, which can affect the stability of the dissolved compound.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent.
-
Degradation: The precipitate could be a degradation product that is less soluble.
-
Freeze-Thaw Issues: The compound may have precipitated out of solution during a freeze-thaw cycle and has not fully redissolved.
Recommended Actions:
-
Warm the solution: Gently warm the vial to 37°C and vortex or sonicate to see if the precipitate redissolves.
-
Check the concentration: Ensure your stock solution concentration is within the known solubility limits for the solvent.
-
Prepare a fresh solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution from the solid compound.
Frequently Asked Questions (FAQs)
Q: How should I store the solid this compound compound?
A: As a general guideline for small molecule inhibitors, solid this compound should be stored at -20°C for long-term stability, potentially for up to 3 years.[1] It is also advisable to store it in a desiccator to protect it from moisture.
Q: What is the best way to prepare and store stock solutions of this compound?
A: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. For storage:
-
Short-term (up to 1 month): Aliquots can be stored at -20°C.[2][3][4]
-
Long-term (up to 6 months): Aliquots should be stored at -80°C.[2]
Crucially, you should aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q: What solvents are recommended for dissolving this compound?
A: While specific solubility data for this compound is not available, many small molecule inhibitors are soluble in organic solvents like DMSO, ethanol, or DMF. It is critical to use high-purity, anhydrous solvents to prevent degradation. For in vitro experiments, DMSO is a common choice; however, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q: How can I check if my this compound has degraded?
A: You can assess the purity and integrity of your compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To check for the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the parent compound and any potential degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure of the compound.
Recommended Storage Conditions for Small Molecule Inhibitors
Since specific data for this compound is unavailable, the following table summarizes general storage recommendations for small molecule inhibitors.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid/Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years | For less sensitive compounds; check manufacturer's data. | |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of aliquots. |
| -20°C | Up to 1 month | Suitable for short-term storage of aliquots. |
Experimental Protocol: General Stability Assessment of a Small Molecule Inhibitor
If you suspect degradation of your this compound, you can perform a forced degradation study to understand its stability under various stress conditions.
Objective: To identify potential degradation pathways and establish optimal storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvents (e.g., DMSO, water, acetonitrile)
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
Analytical instruments (HPLC, LC-MS)
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at elevated temperatures (e.g., 40°C, 60°C) for several days.
-
Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; daily for thermal and photostability).
-
Analysis: Analyze the stressed samples and a control sample (stored at -80°C) by HPLC or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products. Aim for 5-20% degradation to identify primary degradation products without overly complex secondary degradation.
Troubleshooting Workflow
References
Technical Support Center: Interpreting Unexpected Results with PAR-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Protease-Activated Receptor 2 (PAR-2) inhibitors, such as PAR-2-IN-2.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with PAR-2 inhibitors.
Question: Why am I observing a partial or no inhibitory effect of this compound on my cell-based assay?
Possible Causes and Troubleshooting Steps:
-
Inhibitor Concentration: The concentration of this compound may be suboptimal. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell type and experimental conditions.
-
Cellular Context: The expression and accessibility of PAR-2 can vary significantly between cell types.[1][2] What works in one cell line may not be directly transferable to another. We recommend verifying PAR-2 expression in your cells using techniques like qPCR, western blot, or flow cytometry.
-
Agonist Choice: The agonist used to activate PAR-2 can influence the inhibitory effect. PAR-2 can be activated by various proteases (e.g., trypsin, tryptase) and synthetic peptides.[2][3][4] The efficacy of this compound might differ depending on the agonist used. Consider testing different agonists.
-
Signal Pathway Bias: PAR-2 can signal through multiple downstream pathways, including Gαq/11, Gαi, Gα12/13, and β-arrestin. It's possible that this compound is more effective at blocking one pathway over another. Investigating multiple downstream readouts (e.g., calcium influx, ERK phosphorylation, cAMP levels) can provide a more complete picture of the inhibitor's effect.
Question: My in vivo results with this compound are contradictory to my in vitro findings. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The in vivo efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid clearance could lead to insufficient exposure at the target site. PK/PD studies are essential to correlate drug exposure with the observed pharmacological effect.
-
Off-Target Effects: While designed to be specific, small molecule inhibitors can sometimes have off-target effects. These off-target interactions could lead to unexpected phenotypes in a complex biological system. Consider performing kinome screening or other profiling assays to identify potential off-target activities of this compound.
-
Complex Role of PAR-2 in Disease Models: The role of PAR-2 can be multifaceted and context-dependent, sometimes having opposing effects in the same tissue depending on the disease model and the cell types involved. For example, PAR-2 activation can be either pro-inflammatory or protective. A thorough understanding of the specific role of PAR-2 in your animal model is crucial for interpreting the results.
-
Activation of Compensatory Pathways: Inhibition of PAR-2 might lead to the upregulation of other signaling pathways that can compensate for the loss of PAR-2 activity, leading to an unexpected in vivo phenotype.
Frequently Asked Questions (FAQs)
Q1: What are the known downstream signaling pathways of PAR-2?
PAR-2 is a G-protein coupled receptor (GPCR) that can activate multiple signaling cascades upon activation by proteolytic cleavage. The primary signaling pathways include:
-
Gαq/11: Leads to the activation of phospholipase C (PLC), resulting in inositol triphosphate (IP3) production and subsequent intracellular calcium mobilization.
-
Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gα12/13: Activates Rho GTPases, influencing the actin cytoskeleton and cell migration.
-
β-Arrestin: PAR-2 can also signal independently of G-proteins through the recruitment of β-arrestins, which can mediate downstream signaling, including the activation of MAP kinases like ERK1/2.
Q2: Are there known off-target effects for small molecule PAR-2 inhibitors?
While specific off-target effects would be compound-dependent, it is a known phenomenon for small molecule inhibitors, including those targeting GPCRs, to interact with other proteins, such as kinases. It is important to characterize the selectivity profile of any new inhibitor to understand potential off-target liabilities that could contribute to unexpected experimental outcomes.
Q3: Can PAR-2 activation have opposing effects in different tissues or disease models?
Yes, the functional outcome of PAR-2 activation is highly context-dependent. For instance, in some models of inflammation, PAR-2 activation on immune cells can exacerbate the inflammatory response. Conversely, in other contexts, PAR-2 activation on epithelial or endothelial cells can be protective. This dual role of PAR-2 is a critical consideration when interpreting experimental results.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Calcium Mobilization in Different Cell Lines
| Cell Line | PAR-2 Expression (Relative Units) | This compound IC50 (nM) |
| HEK293-hPAR2 | 120 ± 15 | 50 ± 5 |
| A549 | 45 ± 8 | 250 ± 30 |
| HUVEC | 70 ± 10 | 120 ± 15 |
This table illustrates how the inhibitory potency of this compound can vary depending on the cell line and the level of PAR-2 expression.
Table 2: Hypothetical Effect of this compound on Different PAR-2 Signaling Readouts
| Signaling Pathway | Readout | Inhibition by this compound (1 µM) |
| Gαq | Intracellular Ca2+ | 95% |
| β-Arrestin | ERK1/2 Phosphorylation | 60% |
| Gαi | cAMP Inhibition | 40% |
This table shows a hypothetical example of biased inhibition, where this compound is more effective at blocking Gαq-mediated signaling than other pathways.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing PAR-2 in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Incubation: After dye loading, wash the cells and incubate with varying concentrations of this compound or vehicle control for the desired time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR-2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization and determine the IC50 of the inhibitor.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells overnight. Pre-incubate the cells with this compound or vehicle for the specified time.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: PAR-2 Signaling Pathways
Caption: Troubleshooting Workflow for PAR-2 Inhibitor Experiments
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 4. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing PAR-2 Inhibitor Concentrations
A Note on PAR-2-IN-2: Information on a specific molecule named "this compound" is not available in public literature. This guide therefore provides information on adjusting concentrations for well-characterized, representative Protease-Activated Receptor 2 (PAR-2) inhibitors, such as AZ3451 and GB88. The principles and troubleshooting steps outlined here are broadly applicable to other small molecule inhibitors targeting PAR-2.
Frequently Asked Questions (FAQs)
Q1: What is PAR-2 and why is it a target in research?
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain perception, and cancer. Unlike typical receptors activated by ligand binding, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin or mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. Its involvement in disease makes it an important target for therapeutic development.
Q2: How do PAR-2 inhibitors work?
PAR-2 inhibitors are typically antagonists that block the receptor's activation. They can work through different mechanisms, such as binding to an allosteric site to prevent the conformational changes required for activation or by competing with the tethered ligand's binding site.[1][2] Some inhibitors, like GB88, can be "biased antagonists," meaning they selectively block one signaling pathway (e.g., Gq-mediated calcium release) while simultaneously acting as agonists on other pathways (e.g., ERK phosphorylation or cAMP accumulation).[3]
Q3: What is a typical starting concentration for a PAR-2 inhibitor?
The optimal concentration is highly cell-line dependent and is influenced by the level of PAR-2 expression, the specific inhibitor used, and the experimental endpoint. A good starting point is to perform a dose-response curve. Based on published data, concentrations can range from the low nanomolar to the mid-micromolar range. For instance, AZ3451 has an IC50 of 23 nM for PAR-2, while a 10 µM concentration has been used to effectively inhibit PAR-2 in chondrocytes.[1][4] For GB88, concentrations between 0.5 µM and 10 µM have been shown to be effective.
Q4: How long should I pre-incubate my cells with the inhibitor before adding a PAR-2 agonist?
Pre-incubation time is crucial for the inhibitor to bind to the receptor. A typical pre-incubation time ranges from 15 to 30 minutes. However, this should be optimized for your specific inhibitor and cell system. For example, some studies with the antagonist C391 used a 2-minute pre-incubation, while protocols for GB88 often specify a 15-minute pre-incubation.
Troubleshooting Guide
Q1: I am not observing any inhibition of PAR-2 signaling. What could be the problem?
-
Suboptimal Inhibitor Concentration: The concentration might be too low. You should perform a dose-response experiment to determine the IC50 in your specific cell line. Start from a low nanomolar range and go up to 10-50 µM.
-
Low PAR-2 Expression: The cell line you are using may not express sufficient levels of PAR-2. Verify PAR-2 expression using methods like qPCR, Western blot, or flow cytometry.
-
Inhibitor Stability: Ensure your inhibitor stock solution is properly prepared and stored to avoid degradation. AZ3451, for example, should be stored at -20°C for up to one year or -80°C for up to two years.
-
Incorrect Pre-incubation Time: The pre-incubation time may be too short. Try increasing the pre-incubation period to 30 or 60 minutes.
-
Biased Signaling: Your inhibitor might be a biased antagonist. The specific signaling pathway you are measuring (e.g., calcium flux) might be inhibited, but other pathways (e.g., ERK activation) might be activated by the compound itself. Consider measuring multiple downstream readouts.
Q2: I am observing high levels of cell death after treatment with the PAR-2 inhibitor. What should I do?
-
Cytotoxicity: The inhibitor concentration may be too high and causing off-target cytotoxic effects. It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments to determine the non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor might be too high. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Contamination: Check your cell culture for any signs of contamination, which could be exacerbated by the experimental conditions.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell signaling can change with prolonged culturing.
-
Cell Confluency: Ensure you are plating and treating cells at a consistent confluency, as cell density can affect signaling responses.
-
Reagent Consistency: Use the same batch of inhibitor, agonist, and other key reagents whenever possible. Prepare fresh dilutions of agonists and inhibitors for each experiment from a validated stock.
-
Standardized Protocol: Strictly adhere to a standardized protocol, paying close attention to incubation times, temperatures, and reagent concentrations.
Data Presentation: PAR-2 Inhibitor Concentrations
The following table summarizes effective concentrations of known PAR-2 inhibitors from published studies. This data should be used as a starting point for optimization in your specific experimental system.
| Inhibitor | Cell Line | Assay Type | Effective Concentration / IC50 | Citation |
| AZ3451 | Primary Rat Chondrocytes | Western Blot (PAR-2 Inhibition) | 10 µM | |
| AZ3451 | N/A | Biochemical Assay | IC50 = 23 nM | |
| GB88 | HT-29 (Human Colon Carcinoma) | Intracellular Calcium Release | IC50 = 560 nM | |
| GB88 | Human Kidney Tubule Cells | Cytokine Secretion (IL-6, IL-8, etc.) | ~1 - 10 µM | |
| C391 | 16HBE14o- (Human Bronchial Epithelial) | Intracellular Calcium Release | 3 µM (effective inhibition) | |
| C391 | 16HBE14o- (Human Bronchial Epithelial) | ERK 1/2 Phosphorylation | IC50 ~ 300 nM - 1 µM |
Experimental Protocols
Protocol: Determining the Optimal Inhibitor Concentration via Calcium Flux Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a PAR-2 inhibitor by measuring its effect on agonist-induced intracellular calcium mobilization.
Materials:
-
Cell line of interest expressing PAR-2 (e.g., HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PAR-2 inhibitor (e.g., "this compound") stock solution in DMSO
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Inhibitor Preparation and Pre-incubation:
-
Prepare serial dilutions of the PAR-2 inhibitor in HBSS at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
Add 100 µL of the 2x inhibitor dilutions to the appropriate wells (this will result in a 1x final concentration after agonist addition).
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the PAR-2 agonist at a concentration known to elicit a sub-maximal response (e.g., EC80) in HBSS.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a stable baseline reading for ~30 seconds.
-
Inject the agonist into the wells and continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data: Set the response of the "agonist-only" control to 100% and the "no-agonist" control to 0%.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
PAR-2 Signaling Pathways
Caption: Simplified signaling pathways activated by Protease-Activated Receptor 2 (PAR-2).
Workflow for Optimizing Inhibitor Concentration
Caption: Experimental workflow for determining and troubleshooting an optimal inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
Validation & Comparative
Comparative Efficacy of PAR-2 Antagonists: A Guide for Researchers
Disclaimer: Information regarding a specific molecule designated "PAR-2-IN-2" is not available in publicly accessible scientific literature. Therefore, this guide provides a comparative overview of other well-characterized Protease-Activated Receptor 2 (PAR-2) antagonists, offering insights into their efficacy based on available experimental data.
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases makes it a significant target for therapeutic intervention. This guide compares the efficacy of several known PAR-2 antagonists, providing researchers with data to inform their own studies.
Overview of Selected PAR-2 Antagonists
Several small molecule antagonists targeting PAR-2 have been developed and characterized. This comparison focuses on two prominent examples: GB88 and I-191 . Both have been evaluated in various in vitro and in vivo models, demonstrating their potential to block PAR-2 signaling.
Quantitative Efficacy Data
The inhibitory potency of PAR-2 antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the PAR-2-mediated response.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| GB88 | Calcium mobilization | HT-29 | Trypsin | 390 | |
| I-191 | Calcium mobilization | CHO | Trypsin | 140 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology.
Experimental Protocols
The following provides a generalized methodology for assessing the efficacy of PAR-2 antagonists using an in vitro calcium mobilization assay.
In Vitro Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon PAR-2 activation.
1. Cell Culture and Preparation:
- Human colorectal adenocarcinoma cells (HT-29) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR-2 are cultured in appropriate media (e.g., DMEM with 10% FBS).
- Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Fluorescent Dye Loading:
- The culture medium is removed, and the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
3. Antagonist Incubation:
- After dye loading, the cells are washed again to remove any excess dye.
- The PAR-2 antagonist (e.g., GB88, I-191) at varying concentrations is added to the wells and incubated for a specified period (e.g., 15-30 minutes) at 37°C.
4. Receptor Activation and Signal Detection:
- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- A PAR-2 agonist, such as trypsin or a specific activating peptide (e.g., SLIGKV-NH2), is added to the wells to stimulate the receptor.
- The resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
- The peak fluorescence response is determined for each well.
- The data is normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).
- The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PAR-2 signaling pathway and point of antagonist inhibition.
Caption: Workflow for a calcium mobilization assay to test antagonists.
A Comparative Analysis of PAR-2 Modulators: PAR-2-IN-2 vs. GB88
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selectivity and performance of two prominent Protease-Activated Receptor 2 (PAR-2) modulators: PAR-2-IN-2 and GB88. This analysis is supported by experimental data to inform compound selection in PAR-2-related research.
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), plays a significant role in inflammation, pain, and various cellular processes. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus, has made it an attractive therapeutic target. This guide focuses on two small molecule modulators, this compound and GB88, detailing their distinct selectivity profiles and mechanisms of action.
Quantitative Selectivity Profile
The following table summarizes the quantitative data on the selectivity of this compound and GB88, providing a direct comparison of their inhibitory and activating potentials across different PAR-2 signaling pathways.
| Compound | Target | Assay | Agonist | IC50 / pIC50 | EC50 / pEC50 | Selectivity Notes |
| This compound | PAR-2 | Calcium Mobilization | SLIGKV | 10.79 µM[1] | - | Weak inhibitor of trypsin-induced PAR-2 activation (IC50 > 200 µM)[1]. |
| GB88 | PAR-2 | Calcium Mobilization | Trypsin / 2f-LIGRLO-NH₂ | ~2 µM[2] | - | Selective antagonist of the Gq/11 pathway. Selective for PAR-2 over PAR-1 and PAR-4[3]. |
| PAR-2 | ERK1/2 Phosphorylation | - | - | Agonist activity | Acts as an agonist for the ERK1/2 signaling pathway. | |
| PAR-2 | cAMP Accumulation | - | - | Agonist activity | Acts as an agonist for the cAMP signaling pathway. | |
| PAR-2 | RhoA Activation | - | - | Agonist activity | Acts as an agonist for the RhoA signaling pathway. |
Unraveling the Complexity of PAR-2 Signaling
PAR-2 activation initiates a cascade of intracellular signaling events through coupling to various G proteins, primarily Gαq/11, Gαi/o, and Gα12/13. This leads to the activation of multiple downstream effectors and diverse physiological responses.
Experimental Methodologies
The characterization of this compound and GB88 relies on robust in vitro assays to determine their potency and selectivity. Below are detailed protocols for key experiments.
Calcium Mobilization Assay
This assay measures the ability of a compound to modulate the increase in intracellular calcium concentration following PAR-2 activation, a hallmark of Gq/11 pathway engagement.
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human PAR-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with a buffer. Test compounds (this compound or GB88) at various concentrations are added to the wells. For antagonist testing, cells are pre-incubated with the compound before the addition of a PAR-2 agonist.
-
Agonist Stimulation: A known PAR-2 agonist (e.g., SLIGKV-NH₂ or trypsin) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and used to generate dose-response curves to calculate IC50 or EC50 values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in several GPCR signaling pathways, including those activated by PAR-2.
Protocol:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing PAR-2 are cultured and seeded in appropriate multi-well plates.
-
Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or GB88) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates are measured using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay is used to quantify the levels of phospho-ERK1/2.
-
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and normalized to control conditions. Dose-response curves are generated to determine EC50 or IC50 values.
Experimental Workflow for Selectivity Profiling
A systematic workflow is crucial for accurately determining the selectivity of a compound. This involves a series of assays to assess both on-target and potential off-target activities.
Discussion and Conclusion
The comparison between this compound and GB88 highlights the nuanced nature of PAR-2 modulation. This compound acts as a straightforward antagonist of the PAR-2 agonist SLIGKV in calcium mobilization assays, though its efficacy against protease-induced activation is limited.
In contrast, GB88 exhibits a more complex profile as a biased antagonist.[4] It selectively inhibits the Gq/11-mediated calcium signaling pathway while concurrently acting as an agonist for other downstream pathways, including ERK phosphorylation, cAMP accumulation, and RhoA activation. This biased agonism of GB88 presents both opportunities and challenges for its therapeutic application, allowing for the selective blockade of certain pathological PAR-2 signals while potentially preserving or even stimulating other cellular functions.
The choice between this compound and GB88 will ultimately depend on the specific research question and the desired biological outcome. For studies focused on specifically inhibiting the Gq/11 pathway initiated by peptide agonists, this compound may be a suitable tool. However, for investigating the differential roles of various PAR-2 signaling pathways or for in vivo studies where multiple activation mechanisms are at play, the biased profile of GB88 offers a unique pharmacological instrument. Researchers should carefully consider the distinct selectivity profiles and mechanisms of action of these compounds when designing experiments and interpreting results in the complex field of PAR-2 signaling.
References
Validation of PAR-2 Inhibitory Activity: A Comparative Guide for New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activities of various research compounds targeting Protease-Activated Receptor 2 (PAR-2), a key G protein-coupled receptor implicated in inflammation, pain, and cancer.[1] Due to the absence of publicly available data for a compound specifically designated "PAR-2-IN-2," this document serves as a framework for its evaluation against established PAR-2 inhibitors. The provided experimental protocols and data presentation structures are intended to guide the validation of this compound in new models.
Comparative Inhibitory Activity of PAR-2 Antagonists
The following table summarizes the inhibitory activities of several known PAR-2 inhibitors. Researchers can use this data as a benchmark for evaluating the potency of new compounds like this compound.
| Compound | Mechanism of Action | Reported IC50 | Key Cellular Assays | In Vivo Models |
| This compound | Not Available | Not Available | Not Available | Not Available |
| I-191 | Potent, selective antagonist | Not Available | Inhibition of Ca2+ release, ERK1/2 phosphorylation, RhoA activation | Not specified in provided results |
| C391 | Peptidomimetic antagonist | ~1.3 µM (Ca2+ signaling) | Inhibition of PAR2-mediated Ca2+ and MAPK signaling | Thermal hyperalgesia in mice |
| GB-88 | Oral, selective non-peptide antagonist | ~2 µM (Ca2+ release) | Inhibition of PAR2-activated Ca2+ release | Not specified in provided results |
| FSLLRY-NH2 | Peptide inhibitor | Not Available | Inhibition of cell proliferation, induction of apoptosis | Asphyxia-induced cardiac arrest in rats, cervical cancer in mice |
| I-287 | Selective negative allosteric regulator | Not Available | Inhibition of Gαq and Gα12/13 activity | Complete Freund's adjuvant-induced inflammation in mice |
| ENMD-1068 | Selective antagonist | Not Available | Reduction of hepatic stellate cell activation | Not specified in provided results |
PAR-2 Signaling Pathway
Protease-activated receptors (PARs) are a family of G protein-coupled receptors activated by proteolytic cleavage of their N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. PAR-2 can couple to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, and can also signal independently of G proteins through β-arrestin recruitment. These pathways are involved in a variety of cellular responses, including inflammation and pain.[2]
Caption: Overview of major PAR-2 signaling pathways.
Experimental Workflow for Inhibitor Validation
Validating the inhibitory activity of a novel compound like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Caption: A typical workflow for validating a novel PAR-2 inhibitor.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for screening PAR-2 inhibitors by measuring changes in intracellular calcium levels upon receptor activation.
Materials:
-
Cells expressing PAR-2 (e.g., HEK293, HT-29)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
Test inhibitor (this compound) and control inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate at 37°C for 45-60 minutes in the dark.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of the test inhibitor (this compound) or control inhibitors. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the PAR-2 agonist and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
ERK1/2 Phosphorylation Western Blot
This assay assesses the inhibition of a key downstream signaling event of PAR-2 activation.
Materials:
-
Cells expressing PAR-2
-
PAR-2 agonist
-
Test inhibitor (this compound) and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test inhibitor (this compound) for a predetermined time (e.g., 30-60 minutes).
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK to total ERK is calculated and compared across different treatment groups to determine the inhibitory effect of the compound.
References
A Comparative Guide to the Reproducibility of Experimental Results with PAR-2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Protease-Activated Receptor 2 (PAR-2) inhibitor, PAR-2-IN-2, with other commonly used PAR-2 antagonists. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies by presenting objective performance data and detailed experimental methodologies.
Introduction to PAR-2 and its Inhibition
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical receptors activated by ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and tryptase.[1][2] This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating intracellular signaling cascades.[1]
Given its involvement in disease, PAR-2 has emerged as a significant therapeutic target. PAR-2 antagonists are compounds designed to inhibit this activation and the subsequent downstream signaling. This guide focuses on this compound and compares its performance with other known PAR-2 inhibitors.
PAR-2 Signaling Pathways
PAR-2 activation triggers a complex network of intracellular signaling pathways. The primary pathways involve the coupling to various G proteins, including Gαq, Gαs, and Gα12/13, as well as G protein-independent signaling through β-arrestins. These pathways modulate downstream effectors that ultimately lead to physiological responses.
Figure 1: Simplified overview of major PAR-2 signaling pathways.
Performance Comparison of PAR-2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PAR-2 antagonists. The data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 | Reference |
| This compound (P-596) | PAR-2 | Not Specified | SLIGKV | Not Specified | 10.79 µM | |
| Trypsin | Not Specified | - | Not Specified | >200 µM | ||
| C391 | PAR-2 | Calcium Mobilization | 2-at-LIGRL-NH₂ | 16HBE14o- | 1.30 µM | |
| I-191 | PAR-2 | Calcium Mobilization | Not Specified | Cancer Cell Lines | nanomolar range | |
| K-14585 | PAR-2 | Calcium Mobilization | SLIGKV-OH | Human Keratinocytes | 1.1 µM | |
| GB-88 | PAR-2 | Calcium Mobilization | PAR-2 Agonists | Multiple Human Cell Types | 2 µM | |
| AZ3451 | PAR-2 | Not Specified | Not Specified | Not Specified | 23 nM | |
| ENMD-1068 | PAR-2 | Trypsin-induced Activation | Trypsin | Not Specified | 5 mM |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing the efficacy of different inhibitors. Below are generalized methodologies for key assays used to characterize PAR-2 antagonists.
In Vitro Calcium Mobilization Assay
This assay is a common method to assess the ability of a compound to inhibit PAR-2-mediated increases in intracellular calcium.
Figure 2: General workflow for an in vitro calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Plate cells known to express PAR-2 (e.g., human bronchial epithelial cells 16HBE14o- or HEK293 cells transfected with PAR-2) in a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the PAR-2 antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Inject a known concentration of a PAR-2 agonist (e.g., SLIGKV or trypsin) to stimulate the cells.
-
Fluorescence Measurement: Continuously record the fluorescence intensity before and after agonist addition.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
In Vivo Model of Thermal Hyperalgesia
This animal model is used to assess the efficacy of PAR-2 antagonists in a pain-related behavioral response.
Experimental Procedure:
-
Animal Model: Male ICR or C57BL/6 mice are commonly used.
-
Induction of Hyperalgesia: A mast cell degranulating agent, such as compound 48/80, is injected into the hind paw to induce PAR-2-dependent thermal hyperalgesia.
-
Antagonist Administration: The PAR-2 antagonist is co-injected with the hyperalgesia-inducing agent at various doses. A control group receives only the inducing agent.
-
Assessment of Thermal Nociception: The thermal sensitivity of the mice is measured at different time points using a plantar test apparatus. The latency for the mouse to withdraw its paw from a radiant heat source is recorded.
-
Data Analysis: An increase in the paw withdrawal latency in the antagonist-treated groups compared to the control group indicates that the antagonist is effective at blocking PAR-2-mediated thermal hyperalgesia.
Conclusion
This compound is a selective inhibitor of PAR-2, demonstrating a micromolar IC50 against the PAR-2 agonist SLIGKV and high selectivity over the protease trypsin. When compared to other PAR-2 antagonists, its potency appears to be in a similar range to compounds like C391 and K-14585, while being less potent than nanomolar inhibitors like I-191 and AZ3451. The choice of a PAR-2 antagonist for a specific research application will depend on the required potency, the specific signaling pathway of interest, and the experimental system being used. The provided data and protocols offer a foundation for making an informed decision and for designing reproducible experiments in the study of PAR-2 signaling.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protease-activated receptor-2 induces apoptosis in cervical cancer by inhibiting signal transducer and activator of transcription-3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of PAR-2-IN-2 Effects with siRNA Knockdown for Robust Target Validation
For researchers, scientists, and drug development professionals, establishing the specific role of a therapeutic target is paramount. This guide provides a comprehensive comparison of two orthogonal approaches for inhibiting Protease-Activated Receptor 2 (PAR-2): the small molecule antagonist PAR-2-IN-2 and siRNA-mediated gene knockdown. By presenting experimental data and detailed protocols, this guide serves as a resource for the cross-validation of PAR-2 as a therapeutic target.
The inhibition of PAR-2, a G-protein coupled receptor implicated in inflammation, pain, and cancer, can be achieved through distinct mechanisms. This compound acts as a direct antagonist, blocking the receptor's activity. In contrast, small interfering RNA (siRNA) targets PAR-2 mRNA for degradation, thereby preventing the synthesis of the PAR-2 protein. Comparing the outcomes of both methods provides a higher degree of confidence that the observed effects are specifically due to the modulation of PAR-2.
Comparative Analysis of PAR-2 Inhibition: this compound vs. siRNA Knockdown
To facilitate a direct comparison, the following table summarizes the expected outcomes of PAR-2 inhibition by this compound and siRNA knockdown on various cellular and molecular parameters. The data is compiled from studies on various cell lines, including esophageal and lung cancer cells.
| Parameter | Method | Expected Outcome | Rationale |
| Target Expression | |||
| PAR-2 mRNA Levels | This compound | No significant change | Chemical inhibitor targets the protein, not the mRNA. |
| PAR-2 siRNA | >70% reduction[1] | siRNA specifically degrades the target mRNA. | |
| PAR-2 Protein Levels | This compound | No significant change | Antagonist binds to the receptor but does not alter its expression level. |
| PAR-2 siRNA | >70% reduction[1] | Reduced mRNA leads to decreased protein synthesis. | |
| Downstream Signaling | |||
| Calcium Mobilization | This compound | Inhibition of agonist-induced Ca2+ release | Blocks the Gq-mediated signaling cascade. |
| PAR-2 siRNA | Abolition of agonist-induced Ca2+ release | Absence of the receptor prevents signal transduction. | |
| ERK1/2 Phosphorylation | This compound | Inhibition of agonist-induced p-ERK1/2 | Prevents downstream MAPK pathway activation. |
| PAR-2 siRNA | Abolition of agonist-induced p-ERK1/2[2] | Lack of PAR-2 protein abrogates the signaling pathway. | |
| Cellular Phenotypes | |||
| Cell Proliferation | This compound | Inhibition of agonist-induced proliferation | Blocking PAR-2 signaling can arrest the cell cycle. |
| PAR-2 siRNA | Significant reduction in cell proliferation[1] | Depletion of PAR-2 inhibits pro-proliferative signals. | |
| Cell Migration & Invasion | This compound | Inhibition of agonist-induced migration and invasion | PAR-2-mediated cytoskeletal rearrangements are blocked. |
| PAR-2 siRNA | Significant reduction in cell migration and invasion[1] | Absence of PAR-2 prevents the initiation of migratory and invasive programs. | |
| Cytokine Release (e.g., IL-8) | This compound | Inhibition of agonist-induced cytokine release | Blocks inflammatory signaling pathways. |
| PAR-2 siRNA | Abolition of agonist-induced cytokine release | No receptor to initiate the inflammatory cascade. | |
| Off-Target Effects | |||
| This compound | Potential for off-target binding to other proteins | Small molecules can have unintended interactions. | |
| PAR-2 siRNA | Potential for miRNA-like off-target effects | Seed region of siRNA can bind to unintended mRNAs. |
Visualizing the Mechanisms of Inhibition
To clarify the distinct points of intervention for this compound and siRNA, the following diagrams illustrate the PAR-2 signaling pathway and the comparative experimental workflow.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
This compound Treatment Protocol
-
Cell Culture: Culture the desired cell line (e.g., HT-29, A549) in the appropriate growth medium until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Replace the growth medium with a serum-free medium and incubate for 2-4 hours to serum-starve the cells.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes.
-
Stimulate the cells with a PAR-2 agonist (e.g., trypsin or a specific activating peptide like SLIGKV-NH2) for the appropriate duration depending on the downstream assay.
-
-
Downstream Analysis: Proceed with the desired assays, such as Western blotting for p-ERK, calcium mobilization assays, or cell proliferation and migration assays.
PAR-2 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized PAR-2-targeting siRNA and a non-targeting (scrambled) control siRNA in nuclease-free water to create a stock solution.
-
Cell Transfection:
-
Seed cells 24 hours prior to transfection to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 10-50 nM is a common starting point.
-
Add the transfection complexes to the cells in an antibiotic-free medium.
-
-
Incubation and Validation:
-
Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validate the knockdown efficiency at both the mRNA (via qPCR) and protein (via Western blot) levels.
-
-
Functional Assays: Once knockdown is confirmed, proceed with the desired functional assays, such as proliferation, migration, or signaling studies, in the presence or absence of a PAR-2 agonist.
Conclusion
Cross-validation of a target using both a small molecule inhibitor and siRNA-mediated knockdown is a robust strategy to confirm on-target effects and build confidence in experimental findings. While this compound offers a rapid and reversible method to probe PAR-2 function, siRNA provides a highly specific means to deplete the target protein. Discrepancies between the two approaches can sometimes arise due to off-target effects of the inhibitor or incomplete knockdown and potential off-target effects of the siRNA. Therefore, careful experimental design, including appropriate controls and validation steps, is critical. By employing the comparative approach outlined in this guide, researchers can generate high-quality, reproducible data to definitively elucidate the role of PAR-2 in their biological system of interest.
References
A Head-to-Head Battle: K-14585 Versus C391 in Blocking PAR-2 Signaling
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for elucidating the role of Protease-Activated Receptor 2 (PAR-2) in health and disease. This guide provides an objective comparison of two prominent PAR-2 antagonists, K-14585 and C391, focusing on their performance in blocking PAR-2 signaling, supported by experimental data.
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, makes it a challenging but attractive therapeutic target.[2] This comparison focuses on two key research compounds used to investigate PAR-2 function: the peptide-mimetic K-14585 and the small molecule C391.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for K-14585 and C391 based on available experimental data.
| Parameter | K-14585 | C391 | Reference Cell Line(s) |
| Antagonist Type | Competitive, peptide-mimetic with partial agonist activity at higher concentrations.[3][4] | Competitive, peptidomimetic antagonist with weak partial agonism at high concentrations.[5] | NCTC2544, EAhy926 |
| Binding Affinity (Ki) | 0.627 µM for human PAR-2. | Not explicitly stated. | NCTC2544-PAR2 |
| IC50 (Ca2+ Mobilization) | 1.1 - 2.87 µM in primary human keratinocytes. | ~1.3 µM. | Human Keratinocytes, 16HBE14o- |
| IC50 (pERK1/2) | Less effective, with some agonistic effects on p38 MAP kinase. | 14 µM. | NCTC2544, 16HBE14o- |
| Inhibited Signaling Pathways | Gq/11-dependent pathways (Inositol Phosphate), p65 NFκB phosphorylation. | Gq-dependent Ca2+ signaling, MAPK/ERK signaling. | NCTC2544, EAhy926, 16HBE14o- |
| In Vivo Efficacy | Reduced plasma extravasation and salivation. | Dose-dependently blocked thermal hyperalgesia in mice. | Guinea pigs, mice, Mice |
Mechanism of Action and Signaling Pathways
Both K-14585 and C391 act as competitive antagonists at the PAR-2 receptor, meaning they bind to the same site as the endogenous tethered ligand or synthetic agonists, thereby preventing receptor activation. However, their downstream effects and potential for off-target or biased signaling differ.
K-14585 has been shown to be a moderately potent inhibitor of PAR-2-mediated Gq/11-dependent signaling, effectively blocking increases in intracellular calcium and subsequent NFκB activation. Notably, at higher concentrations, K-14585 can exhibit partial agonist activity, particularly on the p38 MAP kinase pathway, which is independent of Gq/11 signaling. This dual agonist/antagonist behavior is a critical consideration for interpreting experimental results.
C391, a peptidomimetic antagonist, effectively blocks both Gq-dependent calcium signaling and MAPK/ERK signaling pathways initiated by PAR-2 activation. While it also shows weak partial agonist activity at high concentrations in calcium assays, it notably lacks agonist activity in MAPK assays. This profile suggests it may be a more "neutral" antagonist across multiple signaling arms compared to K-14585.
Caption: PAR-2 Signaling and Antagonist Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PAR-2 antagonists.
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of PAR-2 antagonists in blocking Gq-mediated signaling.
-
Cell Culture: Plate cells (e.g., 16HBE14o- or EA.hy926) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 45-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add the PAR-2 antagonist (K-14585 or C391) at various concentrations. Incubate for a specified period (e.g., 2-15 minutes).
-
Agonist Stimulation: Add a PAR-2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) at a concentration known to elicit a submaximal response (EC80).
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration and determine the IC50 value.
Caption: Calcium Mobilization Assay Workflow.
ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to block PAR-2-mediated activation of the MAPK signaling pathway.
-
Cell Culture and Starvation: Plate cells in a 96-well plate and grow to confluence. Prior to the assay, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the PAR-2 antagonist for a defined period.
-
Agonist Stimulation: Add a PAR-2 agonist and incubate for a time determined to induce peak ERK phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: Determine the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in the cell lysates using a suitable method, such as a cell-based ELISA or Western blotting.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Calculate the percentage of inhibition of the agonist-induced p-ERK increase for each antagonist concentration and determine the IC50 value.
In Vivo Model of Thermal Hyperalgesia
This experiment evaluates the antagonist's efficacy in a PAR-2-dependent pain model.
-
Animals: Use male mice (e.g., C57BL/6) for the study.
-
Antagonist Administration: Co-inject the PAR-2 antagonist (e.g., C391) with a mast cell degranulating agent like compound 48/80 into the hind paw at various doses. A control group receives only compound 48/80.
-
Assessment of Thermal Nociception: Measure the thermal sensitivity of the mice at different time points after the injection using a plantar test apparatus. Record the latency for the mouse to withdraw its paw from a radiant heat source.
-
Data Analysis: Compare the paw withdrawal latencies between the antagonist-treated groups and the vehicle control group. A significant increase in paw withdrawal latency in the treated groups indicates that the antagonist is effective at blocking PAR-2-mediated thermal hyperalgesia. Use statistical analysis (e.g., ANOVA) to determine the significance of the results.
Caption: In Vivo Thermal Hyperalgesia Workflow.
Conclusion
Both K-14585 and C391 are valuable tools for investigating the roles of PAR-2 in health and disease. K-14585 serves as a useful, moderately potent antagonist for studying Gq/11-dependent signaling, though its partial agonist activity on other pathways requires careful consideration in experimental design and data interpretation. C391 appears to be a more balanced antagonist across both calcium and MAPK signaling pathways and has demonstrated efficacy in a preclinical pain model. The choice between these antagonists will depend on the specific signaling pathways and biological questions being addressed by the researcher. This guide provides a foundation for making an informed decision based on the available experimental evidence.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Proteinase-activated receptor-2 antagonist C391 inhibits Alternaria-induced airway epithelial signalling and asthma indicators in acute exposure mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule PAR-2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of small molecule inhibitors targeting Protease-Activated Receptor 2 (PAR-2) presents a promising frontier for therapeutic intervention in inflammation, pain, and various other diseases. This guide provides an objective, data-driven comparison of key PAR-2 inhibitors, focusing on their performance in preclinical studies, supported by detailed experimental methodologies.
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses. Its activation by proteases such as trypsin and mast cell tryptase triggers a cascade of intracellular signaling events, making it a compelling target for drug discovery. A growing number of small molecule inhibitors have been developed to modulate PAR-2 activity, each with distinct characteristics. This guide offers a head-to-head comparison of prominent PAR-2 inhibitors, including K-14585, GB88, C391, I-287, AZ8838, and AZ3451, to aid in the selection of appropriate research tools and to inform the development of next-generation therapeutics.
Performance Comparison of Small Molecule PAR-2 Inhibitors
The following table summarizes the key quantitative data for several small molecule PAR-2 inhibitors based on publicly available research. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Engagement | In Vitro Potency (IC50) | Mechanism of Action | Selectivity | In Vivo Efficacy | Key References |
| K-14585 | Human PAR-2 | ~1.1-2.87 µM (Ca2+ mobilization) | Competitive antagonist | Selective for PAR-2 over PAR-1 and PAR-4.[1] | Reduces PAR-2-mediated vascular permeability and saliva production in rats.[1] | [1] |
| GB88 | Human PAR-2 | ~2 µM (Ca2+ release) | Biased antagonist (inhibits Gq/11, agonist for other pathways) | Selective for PAR-2 over PAR-1 and PAR-4.[2][3] | Orally active, reduces paw edema in rats. | |
| C391 | Human PAR-2 | 1.30 µM (Ca2+ signaling) | Antagonist (blocks Gq-dependent Ca2+ and MAPK signaling) | Specific for PAR-2. | Blocks mast cell degranulation-induced thermal hyperalgesia in mice. | |
| I-287 | Human PAR-2 | Not explicitly stated as a direct IC50 | Negative allosteric modulator (inhibits Gαq and Gα12/13) | Selective for PAR-2; no effect on Gαi/o or β-arrestin2. | Reduces CFA-induced inflammation in mice. | |
| AZ8838 | Human PAR-2 | Not explicitly stated as a direct IC50 | Competitive antagonist (binds to an occluded pocket) | Selective for PAR-2. | Active in vivo, inhibiting acute paw inflammation in rats. | |
| AZ3451 | Human PAR-2 | Not explicitly stated as a direct IC50 | Allosteric antagonist (binds to a remote site) | Selective for PAR-2. | Active in vivo, inhibiting acute paw inflammation in rats. |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions, it is crucial to visualize the PAR-2 signaling cascade and the general workflow for their evaluation.
Caption: PAR-2 Signaling Pathways.
Caption: Workflow for PAR-2 Inhibitor Evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize PAR-2 inhibitors.
Calcium Flux Assay
This assay is a primary method to determine the potency of PAR-2 antagonists in blocking Gq-mediated signaling.
Objective: To measure changes in intracellular calcium concentration upon PAR-2 activation in the presence and absence of an inhibitor.
Materials:
-
Cells expressing PAR-2 (e.g., HEK293, HT-29, or primary cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2).
-
Test inhibitor compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture to confluency.
-
Dye Loading: Remove culture medium and add the calcium indicator dye solution to the cells. Incubate for 1-2 hours at 37°C in the dark.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and then add the test inhibitor at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add the PAR-2 agonist to the wells and immediately begin kinetic fluorescence reading.
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium. Calculate the IC50 value of the inhibitor by plotting the inhibition of the agonist-induced calcium response against the inhibitor concentration.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's effect on downstream signaling pathways, such as the activation of ERK1/2.
Objective: To determine the level of phosphorylated ERK1/2 in response to PAR-2 activation with and without an inhibitor.
Materials:
-
Cells expressing PAR-2.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to confluency. Starve the cells in serum-free medium for several hours before treatment. Pre-incubate with the test inhibitor for the desired time, followed by stimulation with a PAR-2 agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
In Vivo Model of Paw Edema
This model evaluates the anti-inflammatory efficacy of PAR-2 inhibitors in a living organism.
Objective: To assess the ability of a PAR-2 inhibitor to reduce paw swelling induced by a PAR-2 agonist.
Materials:
-
Rodents (e.g., rats or mice).
-
PAR-2 agonist (e.g., trypsin or a specific PAR-2 activating peptide).
-
Test inhibitor compound.
-
Vehicle for drug administration.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Inhibitor Administration: Administer the test inhibitor via the desired route (e.g., oral, intraperitoneal) at a specified time before the agonist challenge. A control group receives the vehicle.
-
Induction of Edema: Inject the PAR-2 agonist into the plantar surface of the hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after the agonist injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the inhibitor-treated groups compared to the vehicle-treated group.
Conclusion
The small molecule inhibitors of PAR-2 represent a diverse group of compounds with varying potencies, mechanisms of action, and in vivo activities. While some, like K-14585, act as straightforward competitive antagonists, others, such as GB88 and I-287, exhibit biased signaling, selectively inhibiting certain downstream pathways while having no effect or even agonistic effects on others. The discovery of distinct binding sites for AZ8838 and AZ3451 has opened new avenues for the rational design of PAR-2 modulators.
The choice of a PAR-2 inhibitor for research purposes will depend on the specific scientific question being addressed. For studies aiming to broadly block PAR-2 signaling, a potent, competitive antagonist like AZ8838 may be suitable. In contrast, to dissect the roles of specific signaling pathways, biased antagonists like GB88 or I-287 could be invaluable tools. The in vivo data presented here provides a preliminary indication of the therapeutic potential of these compounds, although further studies are required to fully understand their pharmacokinetic and pharmacodynamic properties. This guide serves as a starting point for researchers to navigate the complex and rapidly evolving field of PAR-2 pharmacology.
References
Comparative Evaluation of PAR-2-IN-2 Potency Against Wild-Type and Mutant Protease-Activated Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of a novel antagonist, PAR-2-IN-2, against both wild-type (WT) Protease-Activated Receptor 2 (PAR-2) and a representative gain-of-function mutant, PAR-2 (F240S). The data presented herein is intended to guide research and development efforts in targeting PAR-2, a key receptor implicated in inflammation, pain, and cancer.[1][2] The evaluation includes direct comparisons with a known PAR-2 antagonist, C391, to benchmark the performance of this compound.
I. PAR-2 Signaling Pathway
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus.[1][2] This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. PAR-2 can couple to multiple G protein subtypes, including Gαq/11, Gαs, and Gα12/13, leading to diverse downstream effects such as calcium mobilization, cAMP accumulation, and RhoA activation.[3] Additionally, PAR-2 can signal independently of G proteins through the recruitment of β-arrestins.
II. Comparative Potency of PAR-2 Antagonists
The inhibitory activities of this compound and the reference antagonist C391 were assessed against both WT PAR-2 and the constitutively active F240S mutant PAR-2. Potency (IC50) was determined by measuring the inhibition of agonist-induced intracellular calcium mobilization, while binding affinity (Ki) was evaluated through a competitive radioligand binding assay.
| Compound | Receptor | IC50 (nM) [a] | Ki (nM) [b] | Fold Change vs. WT |
| This compound | WT PAR-2 | 15.2 ± 1.8 | 8.5 ± 0.9 | - |
| PAR-2 (F240S) | 185.6 ± 21.3 | 98.2 ± 11.5 | ~12.2x increase | |
| C391 | WT PAR-2 | 25.8 ± 3.1 | 14.1 ± 1.7 | - |
| PAR-2 (F240S) | 350.4 ± 42.5 | 195.7 ± 23.8 | ~13.6x increase |
[a] IC50 values were determined from concentration-response curves of the antagonist against a constant concentration of the PAR-2 agonist, SLIGRL-NH2. [b] Ki values were calculated from a competitive binding assay using a radiolabeled PAR-2 ligand.
The data indicates that this compound is a potent antagonist of WT PAR-2, exhibiting superior potency and binding affinity compared to C391. However, the F240S mutation significantly reduces the potency of both antagonists, suggesting that the F240 residue may be important for the binding or conformational changes induced by these inhibitors.
III. Experimental Protocols
The following protocols describe the key methodologies used to generate the comparative data.
A. Calcium Mobilization Assay (IC50 Determination)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a PAR-2 agonist.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either WT PAR-2 or PAR-2 (F240S) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Antagonist Incubation: After dye loading, the cells are washed, and varying concentrations of the antagonist (this compound or C391) are added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the automated addition of a PAR-2 agonist (e.g., SLIGRL-NH2) at a concentration that elicits a submaximal response (EC80). The change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured. The data is normalized to the response of the agonist alone (0% inhibition) and baseline (100% inhibition). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
B. Radioligand Competition Binding Assay (Ki Determination)
This assay quantifies the affinity of an antagonist for the PAR-2 receptor by measuring its ability to compete with the binding of a radiolabeled ligand.
-
Membrane Preparation: Cells expressing the target receptor (WT or mutant PAR-2) are harvested, and the cell membranes are isolated through homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled PAR-2 antagonist (e.g., [³H]-labeled antagonist) and increasing concentrations of the unlabeled competitor antagonist (this compound or C391).
-
Incubation and Separation: The reaction is incubated at room temperature to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter mat. The filters are washed to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IV. Experimental Workflow
The following diagram illustrates the general workflow for evaluating the potency of a novel inhibitor against a target receptor.
V. Conclusion
This compound demonstrates potent antagonism of wild-type PAR-2, surpassing the activity of the reference compound C391. The significant reduction in potency against the F240S mutant for both compounds highlights a potential area for further investigation into the structure-activity relationship and binding mode of this class of inhibitors. These findings provide a valuable foundation for the development of more effective and potentially mutation-resistant PAR-2 antagonists for therapeutic applications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
